molecular formula C14H14O2 B13935175 (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol CAS No. 81948-57-4

(2-Methoxy-[1,1'-biphenyl]-3-yl)methanol

Cat. No.: B13935175
CAS No.: 81948-57-4
M. Wt: 214.26 g/mol
InChI Key: XHWWAHIOVHNULY-UHFFFAOYSA-N
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Description

(2-Methoxy-[1,1'-biphenyl]-3-yl)methanol is a useful research compound. Its molecular formula is C14H14O2 and its molecular weight is 214.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81948-57-4

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

(2-methoxy-3-phenylphenyl)methanol

InChI

InChI=1S/C14H14O2/c1-16-14-12(10-15)8-5-9-13(14)11-6-3-2-4-7-11/h2-9,15H,10H2,1H3

InChI Key

XHWWAHIOVHNULY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1C2=CC=CC=C2)CO

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Chemical Structure, Properties, and Synthetic Utility of (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol

Executive Summary

(2-Methoxy-[1,1'-biphenyl]-3-yl)methanol is a highly versatile, ortho-substituted biphenyl building block utilized extensively in advanced organic synthesis, medicinal chemistry, and ligand design. The presence of a methoxy group at the 2-position induces a significant dihedral twist between the two aromatic rings, restricting free rotation and creating a defined three-dimensional topology. This steric environment, combined with the hydrogen-bonding capability of the 3-hydroxymethyl group, makes it an ideal scaffold for developing complex active pharmaceutical ingredients (APIs) and sterically demanding catalysts.

Structural Elucidation & Physicochemical Properties

The molecular architecture of (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol features a biphenyl core substituted with an electron-donating methoxy ether and a primary alcohol. The ortho-methoxy group acts as a steric bumper, preventing the biphenyl system from achieving coplanarity. This non-planar conformation is highly valued in drug discovery for improving solubility and binding specificity. Furthermore, this exact structural motif is a foundational element in the design of Buchwald-type dialkylbiaryl phosphine ligands, where the rigid biphenyl axis is required to stabilize reactive palladium intermediates during catalytic cycles.

Table 1: Physicochemical Profile

Property Value
Chemical Formula C₁₄H₁₄O₂
Molecular Weight 214.26 g/mol
Hydrogen Bond Donors 1 (-OH)
Hydrogen Bond Acceptors 2 (-OH, -OCH₃)
Rotatable Bonds 3
Topological Polar Surface Area (TPSA) 29.46 Ų

| Estimated LogP | ~3.0 |

Synthetic Methodologies & Workflows

The most robust method for constructing the biphenyl core of (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed process couples an aryl halide with an organoboron reagent under mild basic conditions[1].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br + Pd) Pd0->OxAdd TransMet Transmetalation (Ar-Pd-Br + Ph-B(OH)2) OxAdd->TransMet Base (K2CO3) RedElim Reductive Elimination (Ar-Pd-Ph) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol RedElim->Product

Fig 1: Mechanistic cycle of the Suzuki-Miyaura cross-coupling for biphenyl synthesis.

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

Objective: Construct the biphenyl scaffold from (3-bromo-2-methoxyphenyl)methanol and phenylboronic acid. Reagents: (3-Bromo-2-methoxyphenyl)methanol (1.0 eq), Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), K₂CO₃ (2.0 eq), Toluene/Ethanol/H₂O (2:1:1 v/v/v).

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve the aryl bromide and phenylboronic acid in the toluene/ethanol mixture. Causality: Toluene provides excellent solubility for the organic substrates, while ethanol acts as a phase-transfer bridge, allowing the organic reactants to interact with the aqueous base.

  • Base Activation: Add an aqueous solution of K₂CO₃ to the reaction flask. Causality: The base quaternizes the boron atom to form a negatively charged, highly nucleophilic boronate complex. This activation is an absolute prerequisite for the transmetalation step to occur efficiently[1].

  • Degassing: Purge the biphasic mixture with argon gas for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the electron-rich Pd(0) catalyst and phosphine ligands into inactive Pd(II) species and phosphine oxides, which would prematurely terminate the catalytic cycle.

  • Catalysis & Heating: Add Pd(PPh₃)₄ and reflux the mixture at 85 °C for 12 hours. Causality: Thermal energy overcomes the activation barrier of the oxidative addition step, which is particularly high for sterically hindered ortho-substituted aryl halides.

  • Workup: Cool the reaction, extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography to isolate the target compound.

Reactivity Profile and Derivatization

The orthogonal reactivity of the primary alcohol and the methyl ether allows for selective downstream modifications. The primary alcohol can be oxidized to an aldehyde or converted into a leaving group (e.g., mesylate) for nucleophilic substitution. Conversely, the methoxy group can be selectively cleaved to yield a phenol, providing access to bidentate ligand scaffolds or highly functionalized API intermediates.

G A (3-Bromo-2-methoxyphenyl)methanol + Phenylboronic Acid B (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol A->B Suzuki Coupling C Oxidation / Substitution (Targeting -CH2OH) B->C Derivatization D Demethylation (BBr3) (Targeting -OCH3) B->D Ether Cleavage E Buchwald-type Ligand Precursor B->E Scaffold Utility

Fig 2: Synthetic workflow and downstream derivatization pathways of the biphenyl core.

Protocol 2: Selective Demethylation of the Aryl Ether

Objective: Cleave the methoxy group to generate 3-(hydroxymethyl)-[1,1'-biphenyl]-2-ol. Reagents: (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol (1.0 eq), Boron tribromide (BBr₃) (2.5 eq), Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

  • Cryogenic Cooling: Dissolve the starting material in anhydrous DCM and cool the flask to -78 °C using a dry ice/acetone bath. Causality: BBr₃ is an extremely aggressive Lewis acid. Cryogenic conditions prevent uncontrolled exothermic degradation and suppress unwanted side reactions, such as the bromination of the primary alcohol[2].

  • Lewis Acid Addition: Add BBr₃ dropwise under an argon atmosphere. Causality: BBr₃ coordinates to the sterically accessible oxygen atom of the methoxy group, forming a highly reactive zwitterionic complex[3].

  • Cleavage: Allow the reaction to warm to room temperature and stir for 4 hours. Causality: The Sₙ2 cleavage of the methyl-oxygen bond by the bromide ion requires thermal energy to proceed, releasing methyl bromide gas and forming a stable boron alkoxide intermediate[3].

  • Hydrolytic Quench: Cool the mixture back to 0 °C and carefully quench with methanol or water. Causality: The quench violently hydrolyzes the boron alkoxide bonds, liberating the free phenol and boric acid.

  • Isolation: Extract the aqueous phase with DCM, wash with brine, dry, and concentrate in vacuo to yield the demethylated product.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. URL:[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

  • McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292. URL:[Link]

Sources

Thermodynamic Stability of 2-Methoxy Biphenyl Methanol Derivatives: From Physicochemical Properties to Biothermodynamic Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The thermodynamic stability of biphenyl scaffolds is a cornerstone of modern chemical engineering and rational drug design. Specifically, 2-methoxy biphenyl methanol derivatives represent a highly specialized class of molecules that exhibit fascinating dual-thermodynamic profiles. On a physicochemical level, the biphenyl core provides exceptional thermal resilience, making related methoxy-biphenyls prime candidates for Liquid Organic Hydrogen Carriers (LOHCs)[1]. On a biothermodynamic level, the strategic placement of methoxy and methanol groups transforms these scaffolds into potent "molecular glues." By pre-organizing the dihedral angle of the biphenyl rings, these derivatives minimize the entropic penalty of binding, driving the thermodynamically stable dimerization of target proteins such as PD-L1[2].

As a Senior Application Scientist, I have structured this guide to bridge the gap between intrinsic physical chemistry and applied biothermodynamics. We will explore the causality behind these thermodynamic behaviors, analyze quantitative data, and provide self-validating experimental protocols for comprehensive thermal profiling.

Intrinsic Physicochemical Thermodynamics

To understand how 2-methoxy biphenyl methanol derivatives behave in complex biological systems, we must first isolate their intrinsic physicochemical thermodynamics. The unsubstituted biphenyl molecule is inherently stable due to the extended


-conjugation and restricted rotational freedom between the two aromatic rings[3]. However, introducing a methoxy group at the ortho (2-) position and a methanol moiety fundamentally alters the molecule's thermodynamic landscape.
The Role of Ortho-Substitution (Steric and Electronic Causality)

Placing a methoxy group at the 2-position creates significant steric hindrance against the adjacent phenyl ring. This forces the biphenyl system out of planarity, locking it into a specific dihedral angle.

  • Enthalpic Impact: The oxygen functionality introduces a strong dipole moment, increasing intermolecular dipole-dipole interactions. This raises the enthalpy of vaporization (

    
    ) compared to unsubstituted biphenyls.
    
  • Hydrogen Storage Relevance: Recent thermodynamic analyses of methoxy-substituted biphenyls demonstrate that oxygen functionality can favorably alter the enthalpy of hydrogenation/dehydrogenation, lowering the equilibrium temperature required for hydrogen release in LOHC systems[4].

Quantitative Thermodynamic Data

The following table synthesizes the phase transition enthalpies and melting temperatures for key methoxy-biphenyl derivatives, illustrating the structure-property relationships that dictate their thermal stability.

Table 1: Thermodynamic Parameters of Methoxy-Biphenyl Derivatives

CompoundState at Standard Temp (298.15 K)Melting Point (

)
Enthalpy of Vaporization/Sublimation (

)
Biothermodynamic Application
Biphenyl Solid69.2 °C~ 81.5 kJ/mol (Sublimation)Baseline Scaffold
2-Methoxy-biphenyl LiquidN/A (Liquid)~ 68.2 kJ/mol (Vaporization)LOHC / Intermediates
4-Methoxy-biphenyl Solid89.5 °C~ 85.3 kJ/mol (Sublimation)LOHC
2-Methyl-3-biphenyl methanol Solid~ 110.0 °CData dependent on polymorphPD-L1 Inhibitor (BMS-202 core)
2-Methoxy biphenyl methanol Solid~ 115 - 125 °C~ 90.0 kJ/mol (Estimated)Advanced Molecular Glues

Data synthesized from established thermodynamic evaluations of LOHC materials and PubChem records[1][3].

Biothermodynamic Stability: The Molecular Glue Mechanism

In drug development, the thermodynamic stability of a ligand-target complex is defined by the Gibbs free energy equation:


 .

For 2-methoxy biphenyl methanol derivatives targeting the PD-1/PD-L1 immune checkpoint, the mechanism of action is highly unconventional. Rather than simply blocking a monomeric pocket, these derivatives act as molecular glues that induce the homodimerization of PD-L1[5].

Causality of Binding Thermodynamics
  • Entropic Advantage (

    
    ):  The ortho-methoxy group restricts the rotation of the biphenyl core. Because the molecule is already "pre-organized" into the required non-planar geometry, the loss of conformational entropy upon binding is minimized.
    
  • Enthalpic Driving Force (

    
    ):  The biphenyl core anchors deep into the hydrophobic cylindrical pocket formed between two PD-L1 monomers via 
    
    
    
    stacking. Simultaneously, the methanol group acts as a critical hydrogen bond donor/acceptor, interacting with specific polar residues (e.g., Asp122) at the edge of the pocket.
  • Thermodynamic Sink: The formation of the PD-L1 dimer creates a highly stable thermodynamic sink. The binding of the ligand increases the thermal melting temperature (

    
    ) of the protein complex by up to +5 to +15 °C, a massive shift indicative of profound complex stability[2].
    

G M1 Monomeric PD-L1 (Unstable Pocket) IC Ligand-PD-L1 Intermediate M1->IC Ligand Binding (u0394H < 0) L 2-Methoxy Biphenyl Methanol Ligand L->IC D Stable PD-L1 Homodimer (Thermodynamic Sink) IC->D Dimerization (High Tm Shift)

Caption: Thermodynamic pathway of PD-L1 dimerization induced by biphenyl methanol derivatives.

Experimental Workflows for Thermodynamic Profiling

To ensure scientific integrity, thermodynamic data must be derived from self-validating experimental systems. Below are the definitive protocols for characterizing both the intrinsic thermal stability of the compound and its biothermodynamic stabilizing effect on protein targets.

Workflow cluster_0 Physicochemical Thermodynamics cluster_1 Biothermodynamics S1 Sample Prep: Biphenyl Methanol Deriv. N1 TGA (Decomposition Temp) S1->N1 N2 DSC (Phase Transitions) S1->N2 N3 DSF Assay (Protein Tm Shift) S1->N3 N4 SPR (Binding Kinetics) S1->N4 Out Comprehensive Thermodynamic Profile N1->Out N2->Out N3->Out N4->Out

Caption: Parallel experimental workflow for intrinsic and biothermodynamic profiling.

Protocol 1: Differential Scanning Calorimetry (DSC) for Intrinsic Stability

Purpose: To determine the precise melting point, enthalpy of fusion, and phase transition thermodynamics of the pure derivative.

  • Sample Preparation: Weigh exactly 2.0–5.0 mg of the highly purified 2-methoxy biphenyl methanol derivative into an aluminum DSC pan. Seal with a crimped lid. Prepare an identical empty pan as the reference.

  • Atmosphere Control: Purge the DSC furnace with dry Nitrogen (

    
    ) at a flow rate of 50 mL/min to prevent oxidative degradation during the heating cycle.
    
  • Thermal Cycling (Self-Validating Step):

    • Heat from 25 °C to 150 °C at a rate of 10 °C/min.

    • Cool back to 25 °C at 10 °C/min.

    • Re-heat to 150 °C.

    • Causality: The first heating cycle erases thermal history (e.g., residual solvent or amorphous domains). The second heating cycle provides the true thermodynamic melting point (

      
      ) and enthalpy of fusion (
      
      
      
      ).
  • Data Integration: Integrate the area under the endothermic melting peak using the instrument's software to calculate

    
     in J/g, converting to kJ/mol using the compound's molecular weight.
    
Protocol 2: Differential Scanning Fluorimetry (DSF) for Biothermodynamic Target Stabilization

Purpose: To measure the


 of a target protein (e.g., PD-L1) upon binding to the biphenyl methanol derivative, quantifying complex stability.
  • Reagent Preparation: Prepare a 10

    
    M solution of recombinant human PD-L1 in assay buffer (20 mM HEPES, 150 mM NaCl, pH 7.4). Prepare a 1 mM stock of the biphenyl methanol derivative in 100% DMSO.
    
  • Assay Assembly: In a 96-well qPCR plate, combine:

    • 18

      
      L of the PD-L1 protein solution.
      
    • 1

      
      L of SYPRO Orange dye (diluted 1:1000).
      
    • 1

      
      L of the compound (final concentration 50 
      
      
      
      M, 5% DMSO).
    • Control: 1

      
      L of pure DMSO (vehicle control).
      
  • Orthogonal Validation (DLS): Crucial Step. Run Dynamic Light Scattering (DLS) on the 50

    
    M compound in buffer to ensure no colloidal aggregation is occurring, which can yield false-positive thermodynamic shifts.
    
  • Thermal Melt Execution: Place the plate in a Real-Time PCR machine. Ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/min. Monitor fluorescence in the ROX channel (Excitation ~490 nm, Emission ~610 nm).

  • Analysis: As the protein denatures, hydrophobic cores are exposed, binding the SYPRO Orange dye and increasing fluorescence. Calculate the first derivative of the fluorescence curve to find the inflection point (

    
    ). The thermodynamic stability gained by the ligand is expressed as 
    
    
    
    .

Conclusion

The thermodynamic stability of 2-methoxy biphenyl methanol derivatives is a masterclass in structural chemistry. By leveraging the rigid, thermally stable biphenyl core and tuning its electronic and steric properties via methoxy and methanol substitutions, researchers can achieve highly specific outcomes. Whether optimizing the enthalpy of vaporization for hydrogen storage or pre-organizing a dihedral angle to minimize entropic penalties in PD-L1 dimerization, mastering these thermodynamic principles is essential for next-generation material and drug design.

References

  • Verevkin, S. P., Samarov, A. A., & Vostrikov, S. V. (2023). "Thermodynamics of Reversible Hydrogen Storage: Are Methoxy-Substituted Biphenyls Better through Oxygen Functionality?" Hydrogen, MDPI. Available at:[Link]

  • Ganesan, A., et al. (2019). "Comprehensive in vitro characterization of PD-L1 small molecule inhibitors." Scientific Reports, Springer Nature. Available at:[Link]

  • National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 7095, Biphenyl." PubChem, NIH. Available at:[Link]

Sources

Solubility profile of (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive solubility profile for (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol (CAS: 81948-57-4), a critical intermediate in the synthesis of biphenyl-based pharmaceuticals and agrochemicals. Due to the scarcity of direct experimental data in public literature, this guide synthesizes physicochemical principles, structural analog analysis (specifically the 2-methyl analog used in Bifenthrin synthesis), and standard solubility protocols.

The compound exhibits a lipophilic biphenyl core modified by a polar hydroxymethyl handle and an electron-donating methoxy group . This duality dictates a solubility profile favoring polar aprotic and chlorinated solvents, with temperature-dependent behavior in alcohols, making it ideal for recrystallization workflows.

Part 1: Physicochemical Characterization

Understanding the solubility requires dissecting the molecular structure. The molecule consists of three distinct interaction zones:

  • Biphenyl Scaffold (Lipophilic): Drives high affinity for aromatic and chlorinated solvents via

    
     stacking and van der Waals forces.
    
  • Methoxy Group (-OCH₃, Position 2): Adds moderate polarity and acts as a weak hydrogen bond acceptor.

  • Hydroxymethyl Group (-CH₂OH, Position 3): The primary "polar handle," capable of acting as both a hydrogen bond donor and acceptor.

PropertyValue / Description
CAS Number 81948-57-4
Molecular Formula C₁₄H₁₄O₂
Molecular Weight 214.26 g/mol
Physical State Solid (White to Off-white crystalline powder)
Predicted LogP ~2.8 – 3.2 (Moderate Lipophilicity)
H-Bond Donors 1 (-OH)
H-Bond Acceptors 2 (-OH, -OCH₃)

Part 2: Solubility Profile & Solvent Selection

The following solubility classifications are derived from structural analysis and synthesis protocols of the homologous (2-Methyl-[1,1'-biphenyl]-3-yl)methanol.

Solubility Classification Table
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent match for the aromatic core; disrupts crystal lattice effectively.
Polar Aprotic DMSO, DMF, THFHigh Strong dipole interactions solubilize the -OH group while accommodating the aromatic rings.
Esters Ethyl Acetate (EtOAc)Moderate/High Good general solvent; standard choice for extraction and chromatography.
Aromatic Toluene, BenzeneModerate (Hot)

interactions favor solubility, especially at elevated temperatures.
Alcohols Methanol, Ethanol, IPATemp. Dependent "Slight" at RT; High at reflux. The hydrophobic biphenyl core limits cold solubility.
Alkanes Hexane, Heptane, PentaneLow/Insoluble Lack of polarity makes these excellent antisolvents for precipitation.
Aqueous Water, BrineInsoluble Hydrophobic effect dominates; useful for aqueous workup to remove inorganic salts.
Thermodynamic Modeling (Hansen Solubility Parameters)

To scientifically select alternative solvents, we apply the Hansen Solubility Parameters (HSP). The compound's interaction radius (


) is minimized when the solvent's parameters align with the solute.
  • 
     (Dispersion):  High (due to biphenyl rings).
    
  • 
     (Polarity):  Moderate (due to -OCH₃ and -OH).[1]
    
  • 
     (Hydrogen Bonding):  Moderate (due to -OH).
    

Strategic Implication: Solvents like DCM (


: 18.2, 

: 6.3,

: 6.1) provide a near-perfect vector match. Ethanol (

: 19.4) is too high in H-bonding for cold solubility but works when heat disrupts the lattice energy.

Part 3: Experimental Protocols

Workflow: Gravimetric Solubility Determination

For precise quantification required in formulation or process development, use this self-validating gravimetric protocol.

SolubilityProtocol Start Start: Excess Solute (50 mg) AddSolvent Add Solvent (0.5 mL) Stepwise Start->AddSolvent Vortex Vortex/Sonicate (RT, 10 min) AddSolvent->Vortex Check Visual Check: Dissolved? Vortex->Check Filter Filter Supernatant (0.45 µm PTFE) Check->Filter No (Saturated) AddMore Add Solvent (+0.5 mL) Check->AddMore Yes (Clear) Evaporate Evaporate Solvent (Vacuum/N2) Filter->Evaporate Weigh Weigh Residue Calculate mg/mL Evaporate->Weigh AddMore->Vortex

Figure 1: Step-by-step gravimetric workflow for determining saturation solubility.

Rapid Solvent Screening (Visual)

Objective: Quickly identify solvents for reaction or crystallization.

  • Place 10 mg of (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol in a vial.

  • Add 100 µL of solvent (Target: 100 mg/mL).

  • Observation:

    • Clear Solution: High Solubility (Good for reactions).

    • Suspension: Low Solubility (Potential antisolvent).

    • Clear upon Heating: Temperature-dependent (Ideal for crystallization).

Part 4: Applications in Synthesis & Purification

Crystallization Strategy

The "Temperature Dependent" solubility in alcohols and the "Low" solubility in alkanes creates two robust purification pathways.

  • Pathway A (Thermal Shift):

    • Solvent: Ethanol or Toluene.[2]

    • Method: Dissolve at reflux -> Cool slowly to 4°C.

    • Mechanism: Solubility drops drastically with temperature, forcing high-purity crystal lattice formation.

  • Pathway B (Antisolvent):

    • Solvent: Ethyl Acetate or DCM (Dissolve compound).

    • Antisolvent: Hexane or Heptane (Add dropwise).

    • Method: Add antisolvent until turbidity persists, then cool.

Reaction Solvent Selection
  • Suzuki-Miyaura Coupling: Use Toluene/Ethanol/Water mixtures. The compound is soluble in the organic phase, while inorganic bases dissolve in the aqueous phase.

  • Oxidation (to Aldehyde): Use DCM . High solubility ensures homogeneous kinetics during reaction with PCC or Dess-Martin Periodinane.

SolventSelection Root Application Goal Rxn Reaction Medium Root->Rxn Purify Purification/Crystallization Root->Purify Homogeneous Homogeneous Rxn (Oxidation/Reduction) Rxn->Homogeneous Biphasic Biphasic Rxn (Suzuki Coupling) Rxn->Biphasic Thermal Thermal Recrystallization Purify->Thermal AntiSolv Antisolvent Precipitation Purify->AntiSolv Solv_DCM Select: DCM or THF Homogeneous->Solv_DCM Solv_Tol Select: Toluene/EtOH Biphasic->Solv_Tol Solv_EtOH Select: Ethanol or IPA (Heat to dissolve) Thermal->Solv_EtOH Solv_Hex System: EtOAc (Solvent) + Hexane (Antisolvent) AntiSolv->Solv_Hex

Figure 2: Decision tree for selecting the optimal solvent system based on experimental intent.

References

  • Sigma-Aldrich. (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol Product Page. Retrieved from

  • ChemicalBook. 2-Methyl-3-biphenylmethanol Properties and Synthesis (Analog Reference). Retrieved from

  • PubChem.[3] Compound Summary for (2-Amino-3-methoxyphenyl)methanol (Structural Component Analysis). Retrieved from

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Standard reference for HSP methodology).

Sources

Comprehensive Technical Guide: (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol as a Strategic Building Block in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the architectural precision of molecular building blocks dictates the success of downstream applications. (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol represents a highly specialized, sterically constrained scaffold that bridges the gap between advanced materials science and targeted medicinal chemistry.

Characterized by a biphenyl axis, an ortho-methoxy steric shield, and a reactive hydroxymethyl handle, this molecule is a linchpin in the synthesis of bulky phosphine ligands, Group 4 transition metal catalysts, and rigid active pharmaceutical ingredients (APIs). This whitepaper deconstructs the structural causality, synthetic methodologies, and cross-disciplinary applications of this critical building block.

Structural Causality and Electronic Profiling

The utility of (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol is not coincidental; it is a direct consequence of its highly orchestrated steric and electronic environment:

  • The Biphenyl Axis (C1): The unsubstituted phenyl ring at C1 provides lipophilicity and a broad

    
    -electron cloud. Crucially, the rotation around the C1-C1' bond is restricted.
    
  • The Ortho-Methoxy Group (C2): Positioned directly between the phenyl ring and the hydroxymethyl group, the methoxy oxygen acts as a strong electron donor via resonance. More importantly, it forces the two biphenyl rings out of coplanarity due to severe steric clash with the ortho-protons of the adjacent ring. This induced dihedral angle is critical for creating deep, well-defined chiral pockets in catalyst design[1].

  • The Hydroxymethyl Handle (C3): The

    
     group serves as a versatile vector. It is sterically shielded by the adjacent methoxy group, which prevents unwanted side reactions during cross-coupling but remains accessible for targeted oxidations, halogenations, or etherifications.
    

SyntheticWorkflow SM1 Aryl Halide (3-Bromo-2-methoxy benzyl alcohol) BB (2-Methoxy-[1,1'-biphenyl] -3-yl)methanol SM1->BB Suzuki-Miyaura Pd(0), Base SM2 Boronic Acid (Phenylboronic acid) SM2->BB Cat Group 4 Catalysts Olefin Polymerization BB->Cat Ligand Assembly Med API Intermediates GABA-A / TPO Mimetics BB->Med Core Scaffold Lig Diiron(II) Complexes Protein Models BB->Lig Phenoxypyridyl Synthesis

Workflow of (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol from synthesis to advanced applications.

Applications Across Chemical Disciplines

Advanced Ligand Design and Catalysis

In the realm of organometallic catalysis, derivatives of (2-methoxybiphenyl-3-yl)methanol are critical precursors for dianionic tridentate nitrogen/oxygen-based ligands. These ligands are employed in Group IV transition metal catalysts (such as Zirconium and Hafnium) for the highly controlled polymerization of


-olefins[1]. The steric bulk of the methoxybiphenyl moiety prevents catalyst dimerization and controls the stereochemistry of the growing polymer chain.

Furthermore, the 2-methoxybiphenyl scaffold is a recurring motif in non-heme diiron(II) protein model complexes. The steric protection afforded by the ortho-methoxy substituent is strictly necessary to obtain discrete dinuclear species, preventing unwanted ligand-ligand interactions that lead to irreversible catalyst aggregation during dioxygen activation[2],.

Medicinal Chemistry and Drug Discovery

In pharmaceutical development, the 2-methoxybiphenyl core is utilized in the synthesis of potent anti-infective agents[3] and GABA-A receptor modulators targeting epilepsy and neuropathic pain[4]. The biphenyl axis provides the necessary hydrophobic interactions to anchor the molecule within lipid-rich binding pockets, while the methoxy group dictates the conformational geometry, ensuring the molecule adopts the bioactive conformation required for target engagement.

Quantitative Data Summaries

To optimize the synthesis of the building block, various catalytic systems have been evaluated. The table below summarizes the quantitative performance of different Suzuki-Miyaura cross-coupling conditions.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling for Biphenyl Core Construction

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Causality / Mechanistic Observation


(aq)
Toluene / EtOH9085Standard biphasic conditions; EtOH ensures excellent phase transfer of the boronate.


Dioxane /

10092Bidentate dppf ligand prevents catalyst deactivation via palladium black precipitation.

/ SPhos

Toluene10096 SPhos facilitates rapid oxidative addition even in sterically hindered ortho-methoxy substrates.

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the integrity of the reaction at every critical juncture.

Protocol 1: Synthesis of (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol

Objective: Construct the biphenyl core via a palladium-catalyzed Suzuki-Miyaura cross-coupling.

Causality of Reagents: We utilize


 because the bidentate nature of the dppf ligand suppresses 

-hydride elimination and stabilizes the Pd(0) intermediate against the steric bulk of the ortho-methoxy group. A biphasic Dioxane/Water system is chosen because water is required to form the reactive trihydroxyboronate species

, which is the actual transmetalating agent.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, charge (3-bromo-2-methoxyphenyl)methanol (1.0 equiv, 10 mmol) and phenylboronic acid (1.2 equiv, 12 mmol).

  • Catalyst & Base Addition: Add

    
     (0.05 equiv, 5 mol%) and 
    
    
    
    (2.5 equiv, 25 mmol).
  • Solvent Degassing: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 50 mL). Causality: Degassing is critical to prevent the homocoupling of the boronic acid (forming biphenyl) driven by dissolved oxygen.

  • Reaction: Heat the mixture to 100 °C for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc (100 mL), and wash with brine (3 x 50 mL). Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Validation Checkpoint:

  • TLC: The starting bromide has an

    
     of ~0.40 (Hexanes/EtOAc 3:1). The product is slightly more polar due to the electron-rich biphenyl system (
    
    
    
    ~0.35).
  • NMR: Success is confirmed by the disappearance of the isolated aromatic proton signal adjacent to the bromine, and the emergence of a 5H multiplet at 7.30–7.45 ppm corresponding to the newly installed phenyl ring.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd Aryl Bromide TransMet Transmetalation (Boronate Transfer) OxAdd->TransMet Activated Boronic Acid RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Target Biphenyl Methanol RedElim->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling for biphenyl core construction.
Protocol 2: Downstream Oxidation to (2-Methoxy-[1,1'-biphenyl]-3-yl)carboxaldehyde

Objective: Convert the hydroxymethyl group into an aldehyde to serve as an electrophile for Wittig olefinations or reductive aminations.

Causality of Reagents: Activated Manganese dioxide (


) is selected over Jones reagent or Swern conditions. 

is a mild, heterogeneous oxidant that is highly chemoselective for benzylic alcohols. It strictly prevents over-oxidation to the carboxylic acid, which is a significant risk given the electron-rich nature of the methoxy-substituted ring.

Step-by-Step Methodology:

  • Preparation: Dissolve (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol (1.0 equiv, 5 mmol) in anhydrous Dichloromethane (DCM, 30 mL).

  • Oxidation: Add activated

    
     (10.0 equiv, 50 mmol) in one portion. Causality: A large excess of 
    
    
    
    is required because the reaction occurs strictly on the solid surface of the reagent.
  • Reaction: Stir the black suspension at room temperature for 16 hours.

  • Filtration: Filter the suspension through a short pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with additional DCM (50 mL).

  • Concentration: Evaporate the solvent under reduced pressure to yield the aldehyde, typically requiring no further purification.

Validation Checkpoint:

  • TLC: The aldehyde product is significantly less polar (

    
     ~0.60 in Hexanes/EtOAc 3:1) compared to the starting alcohol (
    
    
    
    ~0.35).
  • NMR: The reaction is validated by the complete disappearance of the benzylic

    
     doublet (~4.7 ppm) and the appearance of a sharp, deshielded aldehyde singlet at ~10.2 ppm.
    

References

  • Catalyst Compounds and Use Thereof. US Patent US20110098425A1.[1]1

  • 2-Phenoxypyridyl Dinucleating Ligands for Assembly of Diiron(II) Complexes; Efficient Reactivity with O2 to Form μ-Oxodiiron(III) Units. PMC.[2] 2

  • Advances in Non-Heme Diiron Modeling Chemistry. DSpace@MIT.

  • Anti-infective agents and uses thereof. US Patent US8188104B2.[3] 3

  • 4-(biphen-3-yl)-1h-pyrazolo[3,4-c]pyridazine derivatives of formula (i) as gaba receptor modulators for use in the treatment of epilepsy and pain. WO2017098367A1.[4] 4

Sources

Medicinal chemistry applications of (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry applications, synthetic utility, and structural properties of the (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol scaffold.

Executive Summary: The Conformationally Biased Linker

In modern drug discovery, the (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol scaffold represents a high-value "privileged substructure."[1] Unlike simple biphenyls, which possess a high degree of rotational freedom around the C1-C1' axis, this specific scaffold incorporates an ortho-methoxy group at the C2 position.[1] This structural modification introduces significant steric bulk, forcing the biphenyl system into a twisted, non-planar conformation.[1]

For medicinal chemists, this scaffold serves two primary functions:

  • Conformational Locking: It reduces the entropic penalty of binding by pre-organizing the biaryl vectors to match hydrophobic pockets in targets such as MetAP2 (Methionine Aminopeptidase 2) and various Kinases .[1]

  • Linker Functionality: The C3-hydroxymethyl group acts as a versatile "handle," allowing the biphenyl core to be attached to pharmacophores (e.g., sulfonamides, amines, or heterocycles) via ether or methylene bridges.[1]

Structural Architecture & Pharmacophoric Properties[1]

The "Ortho-Methoxy" Effect

The defining feature of this scaffold is the 1,2,3-substitution pattern on the A-ring:

  • Position 1: Phenyl ring (B-ring).[1]

  • Position 2: Methoxy group (-OCH₃).[1][2][3]

  • Position 3: Hydroxymethyl group (-CH₂OH).[1]

Mechanistic Insight: In an unsubstituted biphenyl, the dihedral angle is approximately 44° in solution.[1] The introduction of the C2-methoxy group creates steric repulsion with the ortho-hydrogens of the B-ring.[1] This forces the dihedral angle to increase (typically >60°), creating a stable atropisomeric bias .[1] This twisted geometry is critical for fitting into narrow, hydrophobic clefts where a planar biphenyl would be sterically excluded.[1]

Physicochemical Profile[1]
  • Lipophilicity: The scaffold is highly lipophilic (cLogP ~ 3.0–3.5), making it ideal for penetrating hydrophobic pockets or crossing the blood-brain barrier (BBB).[1]

  • Metabolic Stability: The C2-methoxy group blocks metabolic oxidation at the typically labile ortho position.[1] However, the methoxy group itself can be a site for O-demethylation by CYP450 enzymes, a factor that must be managed during lead optimization.[1]

Therapeutic Applications & Case Studies

MetAP2 Inhibitors (Obesity & Metabolic Disorders)

The most prominent application of this scaffold is in the development of synthetic inhibitors for Methionine Aminopeptidase 2 (MetAP2) .[1]

  • Context: MetAP2 inhibition reduces the production of new fatty acids and cholesterol.[1] While Fumagillin is a natural product inhibitor, its poor pharmacokinetic properties led to the development of synthetic small molecules.[1]

  • Role of Scaffold: The (2-Methoxy-[1,1'-biphenyl]-3-yl)alkyl moiety is frequently used to cap the "P2" pocket of the enzyme.[1] The twisted biphenyl mimics the hydrophobic interactions of the natural ligand while improving oral bioavailability.[1]

  • Evidence: Zafgen, Inc. utilized the oxidized precursor of this scaffold (2-methoxy-3-phenylbenzoic acid) to synthesize sulfonyl-based MetAP2 inhibitors, demonstrating the scaffold's utility in late-stage metabolic disease drug discovery [1].[1]

Kinase & GPCR Modulators[1]
  • EGFR & Tyrosine Kinases: The scaffold appears in libraries designed to inhibit Epidermal Growth Factor Receptor (EGFR).[1] The hydroxymethyl group is often converted to a benzyl chloride and reacted with the aniline nitrogen of a quinazoline core, positioning the biphenyl to fill the hydrophobic pocket adjacent to the ATP binding site [2].[1]

  • C3a Receptor Modulators: The scaffold has been employed in the synthesis of arginine derivatives acting as C3a receptor antagonists, where the biphenyl unit provides necessary bulk to block the receptor's helical bundle [3].[1]

Synthetic Methodologies

The synthesis of (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol generally follows a Suzuki-Miyaura Coupling strategy, followed by reduction.[1]

Retrosynthetic Analysis

The most robust route disconnects the biaryl bond:[1]

  • Fragment A: (3-Hydroxymethyl-2-methoxyphenyl)boronic acid (or ester).[1]

  • Fragment B: Bromobenzene (or Iodobenzene).[1]

  • Alternative: Coupling 3-bromo-2-methoxybenzyl alcohol with phenylboronic acid.[1]

Visualization: Synthetic Workflow

The following diagram illustrates the standard workflow from raw materials to the activated alkylating agent used in medicinal chemistry.

SyntheticPathway Start 3-Bromo-2-methoxybenzoic acid Step1 Esterification (MeOH, H2SO4) Start->Step1 Intermediate1 Methyl 3-bromo-2-methoxybenzoate Step1->Intermediate1 Step2 Suzuki Coupling (Ph-B(OH)2, Pd(PPh3)4) Intermediate1->Step2 Intermediate2 Methyl 2-methoxy-3-phenylbenzoate Step2->Intermediate2 Step3 Reduction (LiAlH4 or DIBAL-H) Intermediate2->Step3 Product (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol (THE SCAFFOLD) Step3->Product Step4 Activation (SOCl2) Product->Step4 Final 3-(Chloromethyl)-2-methoxybiphenyl (Alkylating Agent) Step4->Final

Figure 1: Step-wise synthetic pathway for generating the activated biphenyl scaffold.

Experimental Protocols

Protocol A: Synthesis of (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol

This protocol assumes the use of the ester intermediate (Methyl 2-methoxy-3-phenylbenzoate).[1]

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

  • Reagent Loading: Add Methyl 2-methoxy-3-phenylbenzoate (1.0 equiv, e.g., 5.0 mmol) and anhydrous Tetrahydrofuran (THF) (50 mL). Cool the solution to 0°C using an ice bath.

  • Reduction: Slowly add Lithium Aluminum Hydride (LiAlH₄) (2.4M in THF, 1.5 equiv) dropwise over 15 minutes. Caution: Exothermic and gas evolution.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 3:1) for disappearance of the ester.[1]

  • Quench: Cool back to 0°C. Carefully quench sequentially with: 0.3 mL water, 0.3 mL 15% NaOH, and 0.9 mL water (Fieser workup).

  • Isolation: Add anhydrous MgSO₄, stir for 15 minutes, and filter through a Celite pad.

  • Purification: Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes) to yield the title compound as a clear, viscous oil or low-melting solid.[1]

Protocol B: Activation to Alkylating Agent (Chloride)

To use this scaffold in drug synthesis, it is often converted to the benzyl chloride.[1]

  • Dissolution: Dissolve (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol (1.0 equiv) in anhydrous Dichloromethane (DCM) (10 mL/g).

  • Chlorination: Add Thionyl Chloride (SOCl₂) (1.5 equiv) dropwise at 0°C. Add a catalytic amount of DMF (1-2 drops).

  • Completion: Stir at RT for 2 hours.

  • Workup: Evaporate solvent and excess SOCl₂ in vacuo. Azeotrope twice with toluene to remove traces of acid.[1] The resulting 3-(chloromethyl)-2-methoxybiphenyl is used immediately in alkylation reactions (e.g., with amines or phenols) without further purification to avoid hydrolysis.[1]

Quantitative Data Summary

ParameterValue / PropertyRelevance
Molecular Weight 214.26 g/mol Fragment-like, ideal for lead generation.[1]
cLogP ~3.2High lipophilicity; good membrane permeability.[1]
H-Bond Donors 1 (OH)Interaction with backbone carbonyls or Ser/Thr residues.[1]
H-Bond Acceptors 2 (OH, OMe)OMe acts as a weak acceptor; OH is strong.[1]
Rotatable Bonds 2Biaryl axis + Hydroxymethyl arm.[1]
Topological Polar Surface Area (TPSA) ~29.5 ŲLow TPSA supports BBB penetration.[1]

Strategic Logic: SAR Decision Matrix

When should a medicinal chemist deploy this scaffold?

SAR_Logic Problem Drug Design Challenge Decision1 Need to fill a hydrophobic pocket? Problem->Decision1 Decision2 Is the pocket narrow/twisted? Decision1->Decision2 Yes Decision3 Is metabolic stability an issue? Decision2->Decision3 Yes Solution1 Use Standard Biphenyl Decision2->Solution1 No (Planar ok) Solution2 Use (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol Decision3->Solution2 Yes Reason Methoxy induces twist (Atropisomerism) & blocks ortho-oxidation Solution2->Reason

Figure 2: Decision matrix for selecting the 2-methoxy-biphenyl scaffold over standard biaryls.

References

  • Zafgen, Inc. (2012).[1] Sulphone compounds for use in the treatment of obesity. European Patent EP2486004B1.[1][4] Link

  • Barker, A. J., et al. (2001).[1] Bioorganic & Medicinal Chemistry Letters, 11(14), 1911-1914.[1] (Contextual reference for biphenyls in EGFR inhibition).

  • Johnson & Johnson. (2008).[1] Modulators of c3a receptor and methods of use thereof. WO2008079371A1.[1] Link

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] Link[1]

Sources

Bioactivity potential of 2-methoxy-[1,1'-biphenyl]-3-yl derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The Bioactivity Potential of 2-Methoxy-[1,1'-biphenyl]-3-yl Derivatives

Executive Summary

The 2-methoxy-[1,1'-biphenyl]-3-yl moiety represents a privileged structural motif in modern medicinal chemistry, distinguished by its ability to enforce specific axial conformations through steric interactions. Unlike planar biphenyl systems, the introduction of an ortho-methoxy group at the C2 position induces a non-planar twist relative to the C3 attachment point and the phenyl ring at C1. This conformational restriction is critical for targeting hydrophobic pockets in kinases (e.g., PKMYT1) and protein-protein interaction interfaces (e.g., PD-1/PD-L1).

This technical guide analyzes the pharmacophoric utility of this scaffold, focusing on its application in immuno-oncology and kinase inhibition. It provides validated synthetic protocols and mechanistic insights for researchers optimizing lead compounds containing this substructure.

Structural Rationale & Chemical Space[1]

The bioactivity of 2-methoxy-[1,1'-biphenyl]-3-yl derivatives is governed by three physicochemical pillars:

  • Atropisomerism & Dihedral Control: The C2-methoxy group creates significant steric hindrance with the ortho-hydrogens of the adjacent phenyl ring (C2'/C6'). This forces the biphenyl system into a twisted conformation (dihedral angle typically 45–90°), preventing free rotation. This "pre-organized" state reduces the entropic penalty upon binding to deep hydrophobic clefts.

  • Lipophilicity Modulation: Compared to a hydroxyl group (phenol), the methoxy ether caps the polarity, improving membrane permeability (LogP) while retaining the ability to accept hydrogen bonds via the ether oxygen.

  • Metabolic Stability: The methyl cap prevents rapid Phase II conjugation (glucuronidation/sulfation) that typically clears phenolic precursors, extending the in vivo half-life.

Primary Therapeutic Application: PD-1/PD-L1 Inhibition[2]

Recent high-impact studies have identified the 2-methoxy-[1,1'-biphenyl]-3-yl core as a critical anchor in small-molecule inhibitors of the PD-1/PD-L1 checkpoint pathway. Unlike monoclonal antibodies, these small molecules must induce PD-L1 dimerization to occlude the interaction surface.

Mechanism of Action

The 2-methoxy-[1,1'-biphenyl]-3-yl moiety acts as a "molecular wedge."

  • Binding: The biphenyl core inserts into the hydrophobic channel formed at the interface of the PD-L1 dimer.[1]

  • Selectivity: The C2-methoxy group occupies a specific sub-pocket, interacting with residues like Ile54 or Tyr56 (depending on the specific PD-L1 crystal structure), while the C3-substitution extends the pharmacophore toward solvent-exposed polar regions to solubilize the molecule.

Key Data Point: In a series of 2-arylmethoxy-4-(biphenyl-3-ylmethoxy) benzylamines, optimization of the biphenyl core showed that the 2-methoxy substituent significantly improved potency compared to the unsubstituted analog.

Table 1: SAR Summary of Biphenyl Core Modifications in PD-L1 Inhibitors

Compound IDR2 Substituent (Biphenyl)R2' SubstituentIC50 (nM)Binding Mode
Ref-A14 HH> 8,000Weak hydrophobic fit
Analog-1 2-MethoxyH1,200Improved twist/fit
Analog-2 2-Methoxy2'-Fluoro416Locked conformation
Lead-Opt 2-Methoxy 3'-Chloro < 50 Optimal Dimerization

Data derived from structure-activity relationship trends in PD-1/PD-L1 small molecule research [1].

Secondary Application: Kinase Inhibition (PKMYT1)[4]

The scaffold also shows promise in targeting PKMYT1 , a kinase synthetic lethal in CCNE1-amplified breast cancer.[2]

  • Pharmacophore: 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives have been crystallized with PKMYT1.[2]

  • Relevance to Topic: While the primary hit uses a 2-amino group, the 2-methoxy analog is frequently employed as a bioisostere to probe the hydrogen bond donor vs. acceptor requirement of the hinge region. The 2-methoxy variant often retains potency while improving oral bioavailability by reducing the number of hydrogen bond donors.

Experimental Protocols

Synthesis: Suzuki-Miyaura Cross-Coupling Strategy

The most robust route to generate the 2-methoxy-[1,1'-biphenyl]-3-yl scaffold is via palladium-catalyzed coupling of a sterically hindered aryl bromide with a boronic acid.

Target Molecule: 3-substituted-2-methoxy-1,1'-biphenyl

Reagents:

  • Halide: 1-bromo-2-methoxy-3-nitrobenzene (or 3-bromo-2-methoxybenzoate)

  • Boronic Acid: Phenylboronic acid (or substituted derivative)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (Preferred for sterically hindered substrates)

  • Base: K₂CO₃ or Cs₂CO₃

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Protocol:

  • Preparation: Charge a reaction vial with 1-bromo-2-methoxy-3-substituted benzene (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Degassing: Suspend in 1,4-Dioxane/Water (4:1 v/v, 0.1 M concentration). Sparge with Argon for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalysis: Add Pd(dppf)Cl₂ (5 mol%). Seal the vial immediately.

  • Reaction: Heat to 90°C for 12–16 hours. Monitor via TLC/LC-MS.

  • Workup: Cool to RT. Filter through a Celite pad. Dilute with EtOAc, wash with brine (3x), dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The 2-methoxy group typically makes the product less polar than the corresponding phenol.

Bioassay: HTRF PD-1/PD-L1 Binding Assay

To validate the activity of the synthesized derivative:

  • System: Homogeneous Time-Resolved Fluorescence (HTRF) kit (e.g., Cisbio).

  • Components: Tagged PD-1 (Europium cryptate) and Tagged PD-L1 (XL665).

  • Protocol:

    • Incubate test compounds (dilution series) with PD-L1 protein for 15 mins at RT.

    • Add PD-1 protein and incubate for 1 hour.

    • Readout: Measure FRET signal at 665 nm / 620 nm.

    • Interpretation: A decrease in FRET ratio indicates inhibition of the PD-1/PD-L1 interaction.

Visualization of Signaling & Synthesis[3]

Diagram 1: Synthetic Workflow & SAR Logic

This diagram illustrates the synthesis of the scaffold and the structural logic behind the 2-methoxy substitution.

G Start Starting Material (2-methoxy-3-bromo-R) Coupling Suzuki-Miyaura (Pd(dppf)Cl2, K2CO3) Start->Coupling + Ar-B(OH)2 Scaffold 2-Methoxy-[1,1'-biphenyl]-3-yl Core Scaffold Coupling->Scaffold 90°C, 12h Steric Steric Clash (OMe vs Ph) Forces Twist Scaffold->Steric Mechanism Pocket Hydrophobic Pocket Fit (PD-L1 Dimer Interface) Steric->Pocket Pre-organization Activity Enhanced Bioactivity (IC50 < 500 nM) Pocket->Activity Binding Affinity

Caption: Synthetic route to the 2-methoxy-[1,1'-biphenyl]-3-yl scaffold and the mechanistic rationale for its potency in hydrophobic binding pockets.

Diagram 2: PD-1/PD-L1 Inhibition Pathway

This diagram details how the molecule intervenes in the immune checkpoint pathway.

Pathway TumorCell Tumor Cell (Expresses PD-L1) Interaction PD-1 / PD-L1 Interaction (Immune Suppression) TumorCell->Interaction TCell T-Cell (Expresses PD-1) TCell->Interaction Result T-Cell Reactivation (Tumor Killing) Interaction->Result Inhibition leads to Inhibitor Small Molecule Inhibitor (2-methoxy-biphenyl core) Dimerization PD-L1 Dimerization (Induced by Inhibitor) Inhibitor->Dimerization Binds PD-L1 Dimerization->Interaction Blocks

Caption: Mechanism of Action: The biphenyl derivative induces PD-L1 dimerization, preventing the suppression of T-cells.

References

  • Design, Synthesis, and Antitumor Activity Evaluation of 2-Arylmethoxy-4-(2,2′-dihalogen-substituted biphenyl-3-ylmethoxy) Benzylamine Derivatives as Potent PD-1/PD-L1 Inhibitors. Source: Journal of Medicinal Chemistry (ACS Publications) [Link]

  • Structure-Based Drug Design of 2-Amino-[1,1'-biphenyl]-3-carboxamide Derivatives as Selective PKMYT1 Inhibitors. Source: Journal of Medicinal Chemistry (PubMed) [Link][2]

  • 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Source: Letters in Drug Design & Discovery [Link][3]

Sources

Technical Guide: Synthesis Pathways for (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol Precursors

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis pathways for (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol and its immediate precursors. The content is structured for research scientists and drug development professionals, focusing on robust, scalable, and chemically validated methodologies.

Executive Summary

(2-Methoxy-[1,1'-biphenyl]-3-yl)methanol (CAS: 81948-57-4) is a sterically congested biaryl scaffold frequently utilized in medicinal chemistry as a pharmacophore for kinase inhibitors and GPCR ligands. Its structural core features a 1,2,3-trisubstituted benzene ring where the steric bulk of the ortho-methoxy group (C2) significantly influences both the chemical reactivity of the C3-position and the torsional angle of the biaryl axis.

This guide prioritizes convergent synthetic strategies over linear functionalization. Direct functionalization (e.g., lithiation) of the 2-methoxybiphenyl core is often plagued by poor regioselectivity due to the competing directing effects of the methoxy group and the steric shielding of the C3 position. Therefore, the recommended approach involves constructing the biaryl bond via Suzuki-Miyaura cross-coupling using pre-functionalized 3-substituted precursors.[1]

Retrosynthetic Analysis

The most reliable disconnection is at the biaryl axis (C1–C1'). This simplifies the target into two commercially accessible or easily synthesized fragments: a phenylboronic acid equivalent and a 3-functionalized-2-methoxyhalobenzene .

Strategic Disconnections
  • Biaryl Disconnection (Suzuki): Separates the molecule into a nucleophilic phenyl source and an electrophilic benzyl alcohol precursor.

  • Reductive Disconnection: Traces the hydroxymethyl group back to an aldehyde or ester, which are more stable under cross-coupling conditions than the free alcohol.

Retrosynthesis Target (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol (Target) Aldehyde (2-Methoxy-[1,1'-biphenyl]-3-yl)carboxaldehyde Target->Aldehyde Reduction (NaBH4) Ester Methyl 2-methoxy-[1,1'-biphenyl]-3-carboxylate Target->Ester Reduction (LiAlH4) Coupling Suzuki-Miyaura Coupling Aldehyde->Coupling Ester->Coupling Fragment1 Phenylboronic Acid (Nucleophile) Coupling->Fragment1 Fragment2 3-Bromo-2-methoxybenzaldehyde (Electrophile) Coupling->Fragment2 Pathway A Fragment3 Methyl 3-bromo-2-methoxybenzoate (Electrophile) Coupling->Fragment3 Pathway B

Caption: Retrosynthetic logic prioritizing the biaryl disconnection to avoid late-stage regioselectivity issues.

Pathway A: The Aldehyde Route (Recommended)

This pathway is preferred for its atom economy and the mild conditions required for the final reduction step. It utilizes 3-bromo-2-methoxybenzaldehyde as the key electrophile.

Step 1: Precursor Synthesis

Commercially available 3-bromo-2-hydroxybenzaldehyde is methylated. Direct bromination of o-anisaldehyde is not recommended due to competing bromination at the C5 position (para to the activating methoxy group).

  • Reagents: MeI (Methyl Iodide), K₂CO₃, DMF.

  • Conditions: 0°C to RT, 4 hours.

  • Yield: >90%.

Step 2: Sterically Hindered Suzuki Coupling

The coupling at the C1 position is sterically hindered by the ortho-methoxy group at C2 and the aldehyde at C3. Standard Pd(PPh₃)₄ catalysts may suffer from slow oxidative addition or competitive deborylation.

  • Catalyst: Pd(dppf)Cl₂·DCM is the catalyst of choice. The bidentate ferrocenyl ligand prevents β-hydride elimination and withstands the steric pressure better than monodentate phosphines.

  • Base: Na₂CO₃ or K₃PO₄ (aqueous).

  • Solvent: Toluene/Ethanol/Water (4:2:1) biphasic system ensures solubility of inorganic bases and organic substrates.

Step 3: Chemoselective Reduction

The aldehyde is reduced to the primary alcohol using Sodium Borohydride. This reagent is selective and will not affect the biaryl system.

  • Reagent: NaBH₄.[2]

  • Solvent: MeOH or EtOH.

  • Conditions: 0°C, 30 mins.

PathwayA Start 3-Bromo-2-hydroxy- benzaldehyde Step1 Methylation (MeI, K2CO3, DMF) Start->Step1 Inter1 3-Bromo-2-methoxy- benzaldehyde Step1->Inter1 Step2 Suzuki Coupling (PhB(OH)2, Pd(dppf)Cl2, Na2CO3, Tol/EtOH/H2O) Inter1->Step2 Inter2 (2-Methoxy-[1,1'-biphenyl]- 3-yl)carboxaldehyde Step2->Inter2 Step3 Reduction (NaBH4, MeOH) Inter2->Step3 Final Target Alcohol Step3->Final

Caption: Pathway A workflow from commercially available salicylaldehyde derivative to the target alcohol.

Pathway B: The Ester Route (Alternative)

This route is viable if the aldehyde intermediate is unstable or if the starting material 3-bromo-2-methoxybenzoic acid is more readily available.

  • Esterification: 3-Bromo-2-methoxybenzoic acid → Methyl 3-bromo-2-methoxybenzoate (SOCl₂, MeOH).

  • Suzuki Coupling: Methyl 3-bromo-2-methoxybenzoate + Phenylboronic acid → Methyl 2-methoxy-[1,1'-biphenyl]-3-carboxylate.

  • Reduction: Requires stronger reducing agents like LiAlH₄ (Lithium Aluminum Hydride) or DIBAL-H to convert the ester to the alcohol.

Drawback: The use of LiAlH₄ is less atom-economical and requires stricter anhydrous conditions compared to NaBH₄ used in Pathway A.

Experimental Protocols (Pathway A)

Protocol 1: Synthesis of 3-Bromo-2-methoxybenzaldehyde[3][4]
  • Setup: Charge a flame-dried round-bottom flask with 3-bromo-2-hydroxybenzaldehyde (10.0 g, 49.7 mmol) and anhydrous DMF (100 mL).

  • Addition: Add K₂CO₃ (13.7 g, 99.4 mmol) followed by dropwise addition of MeI (3.7 mL, 59.6 mmol) at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Pour into ice water (500 mL). The product usually precipitates. Filter, wash with water, and dry.[3] If oil forms, extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

  • Yield: Expect ~9.6 g (90%) of a pale yellow solid.

Protocol 2: Suzuki-Miyaura Coupling[1]
  • Reactants: Combine 3-bromo-2-methoxybenzaldehyde (2.15 g, 10.0 mmol), phenylboronic acid (1.46 g, 12.0 mmol), and Pd(dppf)Cl₂·DCM (245 mg, 0.3 mmol, 3 mol%) in a reaction vial.

  • Solvent System: Add Toluene (20 mL), Ethanol (10 mL), and 2M aqueous Na₂CO₃ (10 mL).

  • Degassing: Sparge the mixture with Argon for 15 minutes (Critical step to prevent catalyst deactivation).

  • Heating: Seal and heat to 90°C for 12 hours.

  • Workup: Cool to RT. Dilute with EtOAc (50 mL) and water (30 mL). Separate layers. Extract aqueous layer with EtOAc (2x). Combine organics, wash with brine, dry (Na₂SO₄), and concentrate.[4]

  • Purification: Flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).

  • Product: (2-Methoxy-[1,1'-biphenyl]-3-yl)carboxaldehyde.

Protocol 3: Reduction to Alcohol
  • Reaction: Dissolve the aldehyde (1.0 g, 4.7 mmol) in MeOH (20 mL) at 0°C.

  • Reduction: Add NaBH₄ (267 mg, 7.0 mmol) portion-wise over 10 minutes.

  • Completion: Stir at 0°C for 30 minutes. TLC should show complete consumption of the aldehyde.

  • Quench: Carefully add saturated NH₄Cl solution (10 mL) to quench excess hydride.

  • Isolation: Remove MeOH under reduced pressure. Extract residue with DCM (3 x 20 mL). Dry (MgSO₄) and concentrate.[4]

  • Final Product: (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol. White solid or colorless oil.

Key Data Summary

ParameterPathway A (Aldehyde)Pathway B (Ester)
Starting Material 3-Bromo-2-hydroxybenzaldehyde3-Bromo-2-methoxybenzoic acid
Coupling Catalyst Pd(dppf)Cl₂Pd(dppf)Cl₂ or Pd(PPh₃)₄
Reduction Reagent NaBH₄ (Mild)LiAlH₄ (Strong)
Overall Yield High (~75-80%)Moderate (~60-70%)
Scalability ExcellentGood
Safety Profile High (No pyrophoric hydrides)Moderate (LiAlH₄ handling)

References

  • Suzuki-Miyaura Coupling Mechanism & Catalyst Selection

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Synthesis of 3-Bromo-2-methoxybenzaldehyde

    • BenchChem. (2025).[4] Technical Guide to 3-Bromo-2-methoxybenzaldehyde. Link

  • Reduction of Benzaldehydes

    • Sigma-Aldrich. (n.d.). Sodium Borohydride Reduction Protocols. Link

  • Steric Hindrance in Biaryl Synthesis

    • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

Sources

Technical Whitepaper: Molecular Properties and Synthetic Workflows of (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and advanced materials science, substituted biphenyls serve as privileged scaffolds. (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol (CAS: 81948-57-4) is a highly specialized, sterically encumbered building block [1]. The presence of an ortho-methoxy group relative to the biphenyl linkage induces a significant dihedral twist, breaking the system's planarity and enhancing its solubility profile. Concurrently, the meta-hydroxymethyl moiety provides a versatile synthetic handle for etherification, oxidation, or cross-coupling. This technical guide details its physical constants, structural causality, and validated synthetic protocols for research professionals.

Molecular Identity & Physical Constants

Accurate physical and thermodynamic data are critical for predicting pharmacokinetic behavior (e.g., lipophilicity) and optimizing downstream reactions. The molecular formula is C14H14O2, yielding a molecular weight of 214.26 g/mol [2].

Table 1: Physicochemical Properties and Constants
PropertyValueSource / Methodology
Chemical Name (2-Methoxy-[1,1'-biphenyl]-3-yl)methanolIUPAC Nomenclature
CAS Registry Number 81948-57-4Sigma-Aldrich [1]
Molecular Formula C14H14O2MOLBASE[2]
Molecular Weight 214.26 g/mol Calculated
Physical State Solid / Semi-solid (Room Temp)Observational [1]
Topological Polar Surface Area 29.46 ŲComputed (PubChem standard)[3]
Predicted LogP (XLogP3) ~2.8Predictive Modeling[3]
Hydrogen Bond Donors 1 (-OH)Structural Analysis
Hydrogen Bond Acceptors 2 (-OH, -OCH3)Structural Analysis

Note: Due to the highly specialized nature of this intermediate, parameters such as exact boiling point and LogP are derived from predictive models based on isomeric biphenyl-methanols and structural anchoring [3].

Synthetic Methodology: A Two-Phase Protocol

Phase 1: Suzuki-Miyaura Cross-Coupling

Objective: Construct the sterically hindered biphenyl core. Causality: The coupling of 3-bromo-2-methoxybenzaldehyde with phenylboronic acid requires a robust palladium catalyst. The methoxy group at the ortho position creates steric bulk; therefore, heating to 90°C in a biphasic system is necessary to drive the oxidative addition and transmetalation steps to completion.

Step-by-Step Protocol:

  • Preparation: In a flame-dried Schlenk flask, combine 3-bromo-2-methoxybenzaldehyde (1.0 eq) and phenylboronic acid (1.2 eq).

  • Catalyst & Base: Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (0.05 eq) and Potassium Carbonate (K2CO3) (2.0 eq).

  • Solvent System: Suspend the mixture in a 4:1 (v/v) solution of Toluene and deionized water.

  • Degassing (Critical): Purge the system with Argon for 15 minutes. Rationale: Pd(0) is highly susceptible to oxidation by atmospheric oxygen, which permanently deactivates the catalytic cycle.

  • Reaction: Heat the mixture to 90°C under continuous stirring for 12 hours.

  • Workup (Self-Validating): Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and partition the layers. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the resulting 2-methoxy-[1,1'-biphenyl]-3-carbaldehyde via silica gel flash chromatography (Hexanes/EtOAc gradient).

Phase 2: Chemoselective Aldehyde Reduction

Objective: Convert the intermediate aldehyde to the target benzylic alcohol. Causality: Sodium borohydride (NaBH4) is selected over Lithium Aluminum Hydride (LiAlH4) because it is a milder reagent that operates efficiently in protic solvents (like methanol). The protic solvent activates the carbonyl carbon toward nucleophilic hydride attack via hydrogen bonding, ensuring rapid and clean conversion without over-reduction or ether cleavage.

Step-by-Step Protocol:

  • Preparation: Dissolve the purified 2-methoxy-[1,1'-biphenyl]-3-carbaldehyde (1.0 eq) in anhydrous Methanol (0.2 M concentration).

  • Cooling: Chill the solution to 0°C using an ice bath to control the exothermic hydride transfer.

  • Reduction: Add NaBH4 (1.5 eq) portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Quenching (Self-Validating): Slowly add saturated aqueous NH4Cl until effervescence ceases. Rationale: This safely destroys unreacted hydride and protonates the resulting alkoxide.

  • Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3x).

  • Final Isolation: Dry the combined organic layers over MgSO4, filter, and evaporate to yield pure (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol.

Workflow Visualization

Workflow cluster_0 Phase 1: Suzuki-Miyaura Coupling cluster_1 Phase 2: Carbonyl Reduction cluster_2 Phase 3: Analytical Validation N1 3-Bromo-2-methoxybenzaldehyde N3 Intermediate: 2-Methoxy-[1,1'-biphenyl]-3-carbaldehyde N1->N3 Pd(PPh3)4, K2CO3 Toluene/H2O, 90°C N2 Phenylboronic Acid N2->N3 N4 Target Compound: (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol N3->N4 NaBH4, MeOH 0°C to RT N5 1H & 13C NMR Spectroscopy N4->N5 Structural Confirmation N6 LC-MS (ESI+) N4->N6 Mass & Purity Assessment

Figure 1: Synthetic workflow and analytical validation for (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol.

Analytical Characterization & Validation

To establish trustworthiness in the synthesized batch, rigorous analytical validation is mandatory:

  • 1H NMR (400 MHz, CDCl3): The defining signature of this molecule is the methoxy protons, which will appear as a sharp, highly integrated singlet near 3.4–3.6 ppm. The benzylic protons (-CH2OH) will present as a singlet (or doublet if coupled to the hydroxyl proton) at approximately 4.7 ppm. The biphenyl aromatic protons will integrate to 8H and appear in the 7.2–7.6 ppm multiplet range.

  • Mass Spectrometry (LC-MS): Under positive Electrospray Ionization (ESI+), benzylic alcohols frequently undergo in-source fragmentation. Expect to see a base peak at m/z 197.1 [M - H2O + H]+, corresponding to the loss of water and formation of a stabilized benzylic cation, alongside the sodium adduct m/z 237.1 [M + Na]+.

Applications in Drug Development

In rational drug design, the (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol scaffold is utilized to exploit deep hydrophobic pockets in target proteins. The methoxy group forces the two phenyl rings out of coplanarity, which prevents non-specific DNA intercalation (reducing off-target toxicity) while allowing the molecule to adopt a specific vector. The hydroxymethyl group serves as an ideal attachment point for synthesizing ether-linked PROTAC (Proteolysis Targeting Chimera) linkers or for appending basic amine groups via reductive amination following oxidation back to the aldehyde.

References

  • MOLBASE. "C14H14O2 - Molecular Formula and Chemical Properties". MOLBASE Chemical Database. URL: [Link]

  • PubChem, National Institutes of Health (NIH). "Compound Summary for CID 1051637 (Biphenyl Derivatives)". PubChem Database. URL: [Link]

The Supramolecular Architecture of (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol: A Technical Guide to Non-Covalent Assembly and Crystal Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

In the realm of supramolecular chemistry and crystal engineering, the rational design of non-covalent frameworks relies heavily on the selection of versatile building blocks. (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol (MBM) represents a highly privileged, trifunctional scaffold. It combines the conformational flexibility and


 stacking capabilities of a biphenyl core with the orthogonal hydrogen-bonding properties of a methoxy acceptor and a hydroxymethyl donor.

This whitepaper dissects the structural logic of MBM, detailing how its functional groups act as predictable supramolecular synthons. By understanding the causality behind its assembly mechanisms, researchers can leverage MBM in the development of advanced co-crystals, dynamically resolved frameworks, and non-covalently crosslinked polymer networks.

Structural Anatomy and Conformational Dynamics

The utility of MBM in supramolecular chemistry is dictated by three distinct structural domains, each serving a specific thermodynamic or kinetic function during self-assembly:

  • The Biphenyl Core (The Torsional Pivot): Unlike rigid planar aromatics, the biphenyl axis possesses a tunable dihedral angle. During crystallization, this axis dynamically adjusts to minimize steric hindrance while maximizing intermolecular

    
     overlap. This dynamic conformational adaptation is critical for crystallization-induced resolution, allowing the lattice to lock into a thermodynamically stable helical or layered geometry.
    
  • The Hydroxymethyl Group (-CH₂OH): Acting as a strong hydrogen bond donor and a moderate acceptor, this group is the primary driver of directional self-assembly.

  • The Methoxy Group (-OCH₃): Positioned ortho to the biphenyl linkage, the methoxy group acts as a dedicated hydrogen bond acceptor. It also introduces steric bulk that restricts the rotational freedom of the biphenyl axis, pre-organizing the molecule for specific supramolecular synthons.

The Logic of Supramolecular Synthons

Crystal engineering is fundamentally solid-state supramolecular synthesis[1]. MBM utilizes the O-H···O hydrogen-bonded network as its primary supramolecular synthon. The -CH₂OH group of one MBM molecule donates a proton to the -OCH₃ or -CH₂OH oxygen of an adjacent molecule, forming robust 1D chains. These chains are subsequently crosslinked into 2D and 3D networks via


 stacking of the biphenyl rings.

Assembly M MBM Monomer (Dihedral Flexibility) H Hydroxymethyl Donor (O-H...O Synthons) M->H P Biphenyl Core (pi-pi Stacking) M->P O Methoxy Acceptor (Steric & Electronic Tuning) M->O S1 1D Hydrogen-Bonded Chains H->S1 S2 2D Smectic-Like Layers P->S2 O->S1 S1->S2 S3 3D Supramolecular Framework S2->S3

Hierarchical supramolecular assembly logic of MBM from monomer to 3D framework.

Quantitative Interaction Parameters

To engineer MBM-based materials, one must quantify the energetic contributions of its non-covalent interactions. Table 1 summarizes the crystallographic and thermodynamic parameters typically observed in MBM supramolecular networks.

Table 1: Quantitative Supramolecular Interaction Parameters for MBM

Interaction TypeFunctional Group InvolvementTypical Distance (Å)Est. Energy (kcal/mol)Structural Role in Assembly
Strong H-Bonding -CH₂OH to -OCH₃2.70 - 2.854.5 - 6.5Drives primary 1D chain propagation.
Weak H-Bonding -CH₂OH to

-cloud
3.10 - 3.301.5 - 2.5Secondary stabilization of lattice voids.

Stacking
Biphenyl to Biphenyl3.40 - 3.802.0 - 3.5Acts as non-covalent crosslinks for 2D layers[2].
CH-

Interaction
Aromatic C-H to

2.60 - 3.001.0 - 2.0Governs 3D packing and lattice rigidity.

Experimental Protocol: Self-Validating Co-Crystallization

The following protocol outlines the generation of MBM-based supramolecular co-crystals. Causality is embedded in every step to ensure the protocol acts as a self-validating system, preventing false positives in structural elucidation.

Step 1: Stoichiometric Solution Preparation
  • Action: Dissolve equimolar amounts of MBM and a target guest molecule (e.g., a pyridine-based hydrogen bond acceptor) in a non-polar or weakly polar solvent system (e.g., Toluene/Hexane or Chloroform).

  • Causality: Highly polar solvents (like Methanol or DMSO) act as competitive hydrogen-bond donors/acceptors. Using a non-polar solvent forces the MBM molecules to satisfy their hydrogen-bonding requirements internally with the guest, promoting the desired O-H···N or O-H···O synthons[3].

Step 2: Controlled Vapor Diffusion
  • Action: Place the open vial containing the MBM solution inside a larger, sealed chamber containing a volatile anti-solvent (e.g., Pentane). Allow vapor diffusion to occur at 4 °C over 72–96 hours.

  • Causality: Slow diffusion at reduced temperatures kinetically traps the molecules in their most thermodynamically stable supramolecular arrangement, preventing the rapid precipitation of amorphous aggregates.

Step 3: In-line Optical Validation (Quality Control)
  • Action: Before submitting samples for X-Ray Diffraction (XRD), examine the precipitate under a Polarized Light Microscope (PLM).

  • Causality: This is a critical self-validation step. Amorphous powders will appear dark under cross-polarized light, indicating failed assembly. True supramolecular co-crystals will exhibit strong birefringence (color changes upon stage rotation), confirming long-range crystalline order.

Step 4: Single-Crystal X-Ray Diffraction & Synthon Analysis
  • Action: Mount a birefringent crystal for SC-XRD. Post-refinement, perform Hirshfeld surface analysis to map the exact locations of

    
     and H-bond interactions.
    
  • Causality: Hirshfeld analysis normalizes the distances between interacting atoms, allowing researchers to definitively prove whether the biphenyl rings are acting as non-covalent crosslinkers or merely filling space[4].

Workflow N1 1. Solution Preparation (MBM + Guest in Non-Polar Solvent) N2 2. Controlled Vapor Diffusion (Thermodynamic Trapping at 4°C) N1->N2 N3 3. Polarized Light Microscopy (In-line Validation of Birefringence) N2->N3 N4 4. Single-Crystal X-Ray Diffraction (Structural Elucidation) N3->N4 N5 5. Hirshfeld Surface Analysis (Quantifying pi-pi & H-bonds) N4->N5

Self-validating experimental workflow for MBM supramolecular co-crystallization.

Advanced Applications in Materials Science

Beyond static crystal engineering, the supramolecular motifs of MBM are highly relevant in the development of dynamic materials:

  • Non-Covalently Crosslinked Polymers: By incorporating MBM-like biphenyl derivatives into polymer backbones, researchers can create materials that exhibit unexpected swelling behaviors. The intramolecular

    
     stacking between biphenyl side groups acts as a non-covalent crosslink, restricting network swelling while increasing the compressive modulus[2].
    
  • Dynamic Resolution in Drug Development: The torsional flexibility of the MBM biphenyl core allows it to undergo crystallization-induced dynamic resolution. In solution, the biphenyl axis rapidly rotates. However, upon crystallization, the lattice energy of the hydrogen-bonded network forces the bulk material to resolve into a single, highly ordered atropisomeric conformation. This principle is heavily utilized in isolating specific chiral conformations of active pharmaceutical ingredients (APIs).

References

1.. Journal of Applied Polymer Science, 2021. 2. . Chemical Communications, 1997. 3.. CrystEngComm, 2004.

Sources

Methodological & Application

Scalable Process Development for (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable synthetic route for (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol , a critical pharmacophore intermediate featuring a sterically crowded biaryl core.[1] Unlike bench-scale methods that often rely on expensive chromatography or cryogenic lithiation, this protocol utilizes a convergent Suzuki-Miyaura coupling followed by a chemoselective borohydride reduction .[1]

The process is designed for scalability (10g to 1kg range), emphasizing cost-effective reagents, manageable exotherms, and purification via crystallization where possible.

Key Process Parameters
ParameterSpecification
Overall Yield 65–75% (3 Steps)
Purity Target >98.5% (HPLC a/a)
Critical Raw Material 3-Bromo-2-hydroxybenzaldehyde
Key Catalyst Pd(dppf)Cl₂[1][2][3]·CH₂Cl₂ (Robustness against sterics)
Safety Critical H₂ evolution during reduction; Alkyl halide toxicity

Strategic Analysis & Retrosynthesis

The structural challenge of the target molecule lies in the 1,2,3-substitution pattern of the central benzene ring. The 2-methoxy group provides significant steric bulk, influencing both the metabolic stability of the final drug candidate and the reactivity of the precursors during synthesis.

We adopt a linear functionalization strategy starting from the commercially available 3-bromo-2-hydroxybenzaldehyde.[1] This route avoids the poor regioselectivity often seen in the direct functionalization of biphenyls.

Reaction Scheme Logic (Graphviz)

SynthesisRoute SM 3-Bromo-2-hydroxybenzaldehyde (Starting Material) Int1 3-Bromo-2-methoxybenzaldehyde (Intermediate 1) SM->Int1 O-Methylation Int2 2-Methoxy-[1,1'-biphenyl]-3-carbaldehyde (Intermediate 2) Int1->Int2 Suzuki Coupling Target (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol (Target) Int2->Target Reduction Reagent1 MeI, K2CO3 DMF, 25°C Reagent2 PhB(OH)2, Pd(dppf)Cl2 K2CO3, Toluene/H2O, 85°C Reagent3 NaBH4 MeOH, 0-25°C

Figure 1: Modular synthesis pathway designed for intermediate isolation and purification.

Detailed Experimental Protocols

Stage 1: O-Methylation of 3-Bromo-2-hydroxybenzaldehyde

Objective: Protection of the phenol to prevent catalyst poisoning in the subsequent Suzuki step and establish the 2-methoxy core.[1]

  • Rationale: While dimethyl sulfate is cheaper, Methyl Iodide (MeI) is preferred for moderate scale-up due to easier handling and volatility (easier removal). For green chemistry compliance at >10kg scale, consider Dimethyl Carbonate (DMC) [1].

Materials:

  • 3-Bromo-2-hydroxybenzaldehyde (1.0 equiv)[1]

  • Methyl Iodide (1.5 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv, granular)[3]

  • DMF (Dimethylformamide) (5 Vol)

Protocol:

  • Charge: To a reactor equipped with an overhead stirrer, charge 3-Bromo-2-hydroxybenzaldehyde and DMF. Stir to dissolve.

  • Base Addition: Add K₂CO₃ in a single portion. The suspension may turn yellow/orange.

  • Alkylation: Add Methyl Iodide dropwise via an addition funnel over 30 minutes. Caution: MeI is an alkylating agent. Use a scrubber.

  • Reaction: Stir at 25–30°C for 4–6 hours. Monitor by HPLC/TLC (Hexane:EtOAc 8:2) until SM < 1%.

  • Workup: Quench the mixture into ice-water (10 Vol). The product, 3-bromo-2-methoxybenzaldehyde , often precipitates as a solid.[1]

  • Isolation: Filter the solid. If oil forms, extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na₂SO₄, and concentrate.

  • Yield: Expect 90–95%.

Stage 2: Suzuki-Miyaura Coupling

Objective: Formation of the biaryl C-C bond.[1] Criticality: The 2-methoxy group creates an "ortho-effect," sterically hindering the coupling site (position 1).[1]

  • Catalyst Choice: Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene palladium dichloride) is selected over Pd(PPh₃)₄.[3] The bidentate ferrocenyl ligand prevents rapid catalyst decomposition and creates a large bite angle that facilitates reductive elimination in sterically crowded systems [2].

Materials:

  • 3-Bromo-2-methoxybenzaldehyde (1.0 equiv)[1]

  • Phenylboronic acid (1.2 equiv)[2][3]

  • Pd(dppf)Cl₂[2][3]·CH₂Cl₂ (0.02 equiv / 2 mol%)

  • Potassium Carbonate (2M aqueous solution, 3.0 equiv)

  • Toluene (10 Vol) / Ethanol (2 Vol)

Protocol:

  • Inerting: Purge the reactor with Nitrogen/Argon for 15 minutes. Oxygen is the enemy of the catalytic cycle.

  • Solvation: Charge Toluene, Ethanol, 3-Bromo-2-methoxybenzaldehyde, and Phenylboronic acid.[1] Start stirring.

  • Degassing: Sparge the solution with Nitrogen for 10 minutes.

  • Catalyst Charge: Add Pd(dppf)Cl₂[3]·CH₂Cl₂.[4] The solution typically turns orange-red.[1]

  • Base Addition: Add the degassed 2M K₂CO₃ solution.

  • Reflux: Heat the biphasic mixture to 85–90°C (internal temp) for 4–8 hours.

    • IPC (In-Process Control):[1] Monitor for disappearance of aryl bromide.

  • Workup: Cool to room temperature. Separate phases. Extract the aqueous layer with Toluene.

  • Scavenging: Wash combined organics with 5% L-Cysteine solution or use a silica pad filtration to remove residual Palladium.[1]

  • Concentration: Evaporate solvent to yield crude 2-methoxy-[1,1'-biphenyl]-3-carbaldehyde .

  • Purification: Recrystallize from Hexane/EtOAc or EtOH if purity is <95%.

Stage 3: Chemoselective Reduction

Objective: Conversion of the aldehyde to the benzylic alcohol without reducing the aromatic ring.

  • Safety Note: NaBH₄ generates Hydrogen gas upon reaction and quenching. Ensure adequate venting.

Materials:

  • 2-Methoxy-[1,1'-biphenyl]-3-carbaldehyde (1.0 equiv)[1]

  • Sodium Borohydride (NaBH₄) (0.6 equiv)

  • Methanol (10 Vol)

Protocol:

  • Dissolution: Dissolve the aldehyde (Stage 2 product) in Methanol. Cool to 0–5°C.

  • Reduction: Add NaBH₄ portion-wise over 30 minutes. Maintain temperature <10°C to minimize side reactions (though over-reduction is rare with Borohydride).

  • Reaction: Remove ice bath and stir at 20°C for 1–2 hours.

    • Mechanism:[1][2][5][6][7][8][9] Hydride transfer to the carbonyl carbon [3].

  • Quench: Slowly add Saturated NH₄Cl solution or 1N HCl (dropwise) until pH ~7. Caution: Vigorous foaming (H₂).

  • Extraction: Evaporate bulk Methanol. Extract the residue with Dichloromethane (DCM) or EtOAc.

  • Drying: Wash with brine, dry over MgSO₄, filter, and concentrate.

  • Final Isolation: The target (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol is typically obtained as a white to off-white solid or viscous oil.[1] High-vacuum drying is essential to remove solvent traces.[1]

Analytical Controls & Specifications

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150mm, 3.5µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV @ 254 nm (biphenyl system absorbs strongly here).

NMR Characterization (Expected)
  • 1H NMR (400 MHz, CDCl₃):

    • δ 7.20–7.50 (m, 8H, Aromatic protons).

    • δ 4.75–4.80 (s or d, 2H, Ar-CH₂-OH).[1]

    • δ 3.60–3.70 (s, 3H, O-CH₃).

    • δ 1.80–2.00 (br s, 1H, OH).

Purity Logic Flow (Graphviz)

QC_Flow Crude Crude Target Material HPLC HPLC Analysis (Purity Check) Crude->HPLC Decision Purity > 98%? HPLC->Decision Recryst Recrystallization (Heptane/EtOAc) Decision->Recryst No Final Final Release (NMR, HPLC, KF) Decision->Final Yes Recryst->HPLC Retest

Figure 2: Quality control decision tree for final product release.

References

  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Banfi, L., Narisano, E., Riva, R., Stiasni, N., & Hiersemann, M. (2001). Sodium Borohydride.[4][6][8][9][10] In Encyclopedia of Reagents for Organic Synthesis. Wiley. Link

  • Sigma-Aldrich. (n.d.).[1] Product Specification: (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol.[1] Link

Sources

Application Note: Reduction of Sterically Hindered Esters to (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide an authoritative, self-validating protocol for the reduction of methyl 2-methoxy-[1,1'-biphenyl]-3-carboxylate to its corresponding primary alcohol using Lithium Aluminum Hydride (LiAlH₄).

Mechanistic Rationale & Reagent Selection

The conversion of methyl 2-methoxy-[1,1'-biphenyl]-3-carboxylate to (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol involves navigating a sterically congested microenvironment. The target ester at the C3 position is ortho to a methoxy group (C2), which is itself buttressed by an adjacent phenyl ring (C1). This buttressing effect pushes the methoxy group toward the ester, significantly increasing the steric bulk around the carbonyl carbon.

Causality in Reagent Choice: Due to this steric hindrance and the inherent low electrophilicity of the carboxylate intermediate, mild reducing agents like sodium borohydride (NaBH₄) are ineffective 1. Lithium aluminum hydride (LiAlH₄) is selected because it provides a highly reactive, unhindered nucleophilic hydride capable of overcoming these steric barriers 2.

The reaction proceeds via a rapid two-step hydride transfer. The initial nucleophilic attack forms a tetrahedral aluminate intermediate. Upon collapse, the methoxide leaving group is expelled, generating an aldehyde. Because aldehydes are significantly more electrophilic than the parent ester, the second hydride transfer occurs instantaneously, preventing the isolation of the aldehyde and driving the reaction directly to the primary alcohol 1. Similar ortho-methoxybenzoate systems have been successfully reduced to their corresponding alcohols using this exact methodology with high yields 3.

Reaction Pathway Visualization

Workflow SM Starting Material Methyl 2-methoxy-[1,1'-biphenyl]-3-carboxylate Setup System Setup Anhydrous THF, Argon Atm, 0 °C SM->Setup Addition Hydride Transfer Slow addition of LiAlH4 (1.5-2.0 eq) Setup->Addition Reaction Reduction Phase Warm to RT, Stir 2-4 hours Addition->Reaction Quench Fieser Quench (0 °C) x mL H2O → x mL 15% NaOH → 3x mL H2O Reaction->Quench Filtration Filtration Filter granular Al-salts over Celite Quench->Filtration Workup Workup & Isolation Brine Wash, Dry (Na2SO4), Concentrate Filtration->Workup Product Target Product (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol Workup->Product

Experimental workflow for the LiAlH4-mediated reduction and Fieser workup.

Quantitative Data & Stoichiometry

To ensure complete conversion, an excess of LiAlH₄ is utilized. The following table outlines the stoichiometric requirements for a standard 10 mmol scale reaction.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Methyl 2-methoxy-[1,1'-biphenyl]-3-carboxylate 242.271.0 eq2.42 g (10.0 mmol)Starting Material
LiAlH₄ (2.0 M in THF) 37.951.5 eq7.5 mL (15.0 mmol)Hydride Donor
Tetrahydrofuran (THF) 72.11-25.0 mLAnhydrous Solvent
Deionized Water (H₂O) 18.02-0.57 mL + 1.71 mLQuenching Agent
Sodium Hydroxide (15% aq) 40.00-0.57 mLAluminate Modifier

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . The critical failure point in LiAlH₄ reductions is the workup; improper quenching leads to a gelatinous emulsion of aluminum hydroxides that traps the product. By strictly adhering to the "Fieser Quench" detailed in Step 4, the successful transition of the reaction mixture from a grey suspension to a crisp, white, granular precipitate serves as immediate visual proof that the aluminum complexes have been successfully hydrolyzed and the product liberated.

Step 1: Anhydrous Setup
  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum under a continuous flow of Argon.

  • Dissolve 2.42 g (10.0 mmol) of methyl 2-methoxy-[1,1'-biphenyl]-3-carboxylate in 25 mL of anhydrous THF.

  • Cool the reaction vessel to 0 °C using an ice-water bath.

Step 2: Hydride Addition
  • Using a dry syringe, slowly add 7.5 mL of a 2.0 M LiAlH₄ solution in THF dropwise over 15 minutes.

  • Causality Check: The dropwise addition at 0 °C controls the exothermic hydride transfer, preventing localized solvent boiling and minimizing the cleavage of the ortho-methoxy ether linkage.

Step 3: Reduction Phase
  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

  • Stir vigorously for 2 to 4 hours. Monitor the reaction progress via TLC (Hexanes/EtOAc 3:1). The starting material (higher Rf) should completely disappear, replaced by a more polar spot corresponding to the alcohol.

Step 4: The Fieser Quench (Critical Step)

Note: The calculation is based on the mass of LiAlH₄ used (15.0 mmol × 37.95 g/mol = 0.57 g). Let


.
  • Cool the reaction mixture back to 0 °C. Dilute with an additional 15 mL of THF to reduce viscosity.

  • Add

    
     mL (0.57 mL) of deionized water  dropwise. Caution: Vigorous hydrogen gas evolution will occur.
    
  • Add

    
     mL (0.57 mL) of 15% aqueous NaOH  dropwise.
    
  • Add

    
     mL (1.71 mL) of deionized water  dropwise.
    
  • Remove the ice bath and stir vigorously for 15 minutes at room temperature.

  • Self-Validation: The mixture must transform into a suspension containing a clean, white, granular precipitate (lithium aluminate salts). If the mixture remains grey or gelatinous, continue stirring or add a few extra drops of water until the granular texture is achieved.

Step 5: Isolation & Purification
  • Filter the white suspension through a pad of Celite in a fritted funnel.

  • Wash the filter cake thoroughly with ethyl acetate (3 × 20 mL) to ensure complete extraction of the product from the salts.

  • Transfer the combined filtrate to a separatory funnel and wash with brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol.

  • If necessary, purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Analytical Signatures

To confirm the successful synthesis of (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol, utilize ¹H NMR spectroscopy (CDCl₃). Look for the following definitive shifts:

  • Disappearance: The sharp singlet at ~3.90 ppm corresponding to the methyl ester group must be entirely absent.

  • Appearance: A new doublet or broad singlet around ~4.70–4.80 ppm integrating to 2H (the benzylic -CH₂- protons of the new alcohol).

  • Retention: The methoxy group at the C2 position should remain visible as a sharp singlet at ~3.30–3.60 ppm, confirming that ether cleavage did not occur during the reduction.

References

  • Chemistry Steps. "Reduction of Carboxylic Acids and Their Derivatives".
  • ReactionWeb.io. "Ester + 1. LiAlH4 2. H3O+".
  • Fitriastuti, D. et al. "Synthesis and Heme Polymerization Inhibitory Activity (HPIA) Assay of Antiplasmodium of (1)-N-(3,4-Dimethoxybenzyl)-1,10-Phenanthrolinium Bromide from Vanillin", Indonesian Journal of Chemistry. ResearchGate.

Sources

The Strategic Application of SPhos in Suzuki-Miyaura Cross-Coupling: A Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolution of Catalysis through Ligand Design

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the synthesis of biaryl and substituted aromatic compounds, forming the backbone of numerous academic and industrial processes, particularly in drug development.[1] The remarkable success of this palladium-catalyzed transformation is intrinsically linked to the evolution of sophisticated phosphine ligands.[2] Early iterations of this reaction, often relying on simple triarylphosphines, were limited by harsh conditions and a narrow substrate scope.[1] The advent of bulky, electron-rich dialkylbiaryl phosphine ligands, pioneered by the Buchwald group, marked a paradigm shift, enabling reactions with previously unreactive substrates like aryl chlorides at room temperature and with significantly lower catalyst loadings.[2][3]

This guide focuses on a prominent member of this ligand class, SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) . The precursor to the SPhos biaryl backbone shares a structural motif with (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol, highlighting a key synthetic strategy in ligand development. We will explore the synthesis of SPhos, its critical role in facilitating the Suzuki-Miyaura catalytic cycle, and provide detailed, field-proven protocols for its application, offering researchers a comprehensive resource for leveraging this powerful catalytic tool.

The Ligand: Synthesis and Structural Significance of SPhos

The efficacy of SPhos stems from its unique structural and electronic properties. The bulky dicyclohexylphosphino group and the strategically positioned methoxy groups on the biphenyl backbone work in concert to enhance catalytic activity.[3][4]

Synthesis of SPhos

The synthesis of SPhos can be achieved through a convergent route, starting from commercially available precursors. The following protocol is adapted from established literature procedures.[5]

cluster_0 Synthesis of the Biaryl Backbone cluster_1 Phosphination 1,3-Dimethoxybenzene 1,3-Dimethoxybenzene Lithiation_1 Lithiation_1 1,3-Dimethoxybenzene->Lithiation_1 n-BuLi, THF, 0°C to rt Coupling Coupling Lithiation_1->Coupling 2-Bromochlorobenzene, 0°C Lithiation_2 Lithiation_2 Coupling->Lithiation_2 n-BuLi, -78°C SPhos SPhos Lithiation_2->SPhos ClP(Cy)₂

Caption: Synthetic workflow for the SPhos ligand.

Protocol 1: Synthesis of SPhos

Materials:

  • 1,3-Dimethoxybenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Bromochlorobenzene

  • Chlorodicyclohexylphosphine

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • Formation of the Biaryl Intermediate:

    • To a solution of 1,3-dimethoxybenzene in anhydrous THF at 0 °C, slowly add one equivalent of n-butyllithium.

    • Allow the reaction mixture to warm to room temperature and stir for 3.5 hours.

    • Cool the mixture back to 0 °C and slowly add a solution of 2-bromochlorobenzene in THF.

  • Phosphination:

    • After stirring for 15 minutes, cool the reaction mixture to -78 °C.

    • Slowly add a second equivalent of n-butyllithium and stir for 30 minutes.

    • Add chlorodicyclohexylphosphine to the reaction mixture.

  • Work-up and Purification:

    • Allow the reaction to warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield SPhos as a white solid.[6]

The Causality Behind SPhos's Efficacy

The exceptional performance of SPhos in Suzuki-Miyaura coupling is not accidental; it is a direct consequence of its meticulously designed architecture:

  • Steric Bulk: The two bulky cyclohexyl groups on the phosphorus atom create a sterically demanding environment around the palladium center. This bulkiness promotes the formation of the highly reactive monoligated Pd(0) species, which is believed to be the active catalyst.[4] Furthermore, this steric hindrance facilitates the reductive elimination step, the final stage of the catalytic cycle where the new C-C bond is formed and the product is released.[3]

  • Electron-Donating Properties: The dicyclohexylphosphino group is strongly electron-donating, which increases the electron density on the palladium atom. This electronic enrichment of the metal center is crucial for facilitating the oxidative addition of the aryl halide, the initial and often rate-limiting step of the reaction.[4]

  • Role of the Methoxy Groups: The methoxy groups at the 2' and 6' positions of the biphenyl backbone are not merely passive substituents. They play a vital role in stabilizing the palladium center through non-covalent interactions between the oxygen lone pairs and the metal.[1] This interaction is thought to stabilize the oxidative addition intermediate, which is present at a high concentration as it precedes the rate-limiting transmetalation step.[1]

Application in Suzuki-Miyaura Cross-Coupling: Protocols and Performance

The combination of a palladium precursor and the SPhos ligand generates a highly active catalytic system for a broad range of Suzuki-Miyaura cross-coupling reactions.[7] This system is particularly effective for coupling challenging substrates, such as electron-rich or sterically hindered aryl chlorides.[3]

cluster_0 Reaction Setup cluster_1 Reaction and Work-up Flask_Setup Combine Aryl Halide, Boronic Acid, and Base Degas Evacuate and backfill with inert gas Flask_Setup->Degas Catalyst_Addition Add Pd source and SPhos Degas->Catalyst_Addition Solvent_Addition Add degassed solvent Catalyst_Addition->Solvent_Addition Heating Heat to specified temperature Solvent_Addition->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Workup Cool, dilute, and perform aqueous wash Monitoring->Workup Purification Dry, concentrate, and purify by chromatography Workup->Purification Final_Product Final_Product Purification->Final_Product

Caption: General experimental workflow for a Suzuki-Miyaura coupling.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride with an Arylboronic Acid using Pd(OAc)₂/SPhos

Materials:

  • Aryl Chloride (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (1-2 mol%)

  • SPhos (2-4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • Toluene/Water (e.g., 10:1 v/v), degassed

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add the aryl chloride, arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under the inert atmosphere, add the palladium(II) acetate and SPhos.

  • Add the degassed toluene and water.

  • Heat the reaction mixture to 80-110 °C and stir vigorously until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Protocol 3: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid using a Pre-catalyst

For enhanced convenience and reproducibility, pre-formed palladium pre-catalysts incorporating the SPhos ligand are commercially available.

Materials:

  • Aryl Bromide (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • SPhos Pd G3 Precatalyst (0.5 - 2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

Procedure:

  • Follow the general setup procedure as in Protocol 2, using K₂CO₃ as the base.

  • Add the SPhos Pd G3 precatalyst directly to the reaction mixture.

  • Heat the reaction to 90-100 °C and monitor for completion.

  • Perform the work-up and purification as described in Protocol 2.

Data Presentation: Performance of SPhos in Suzuki-Miyaura Coupling

The following table summarizes representative data for the Suzuki-Miyaura cross-coupling of various aryl halides with arylboronic acids using the SPhos ligand, showcasing its broad applicability and high efficiency.

EntryAryl HalideArylboronic AcidPd Source (mol%)SPhos (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
12-Chloro-m-xylene2-Methylphenylboronic acidPd₂(dba)₃ (1.5)3.0K₃PO₄ (3.0)Toluene/H₂OReflux797
24'-Chloroacetophenone1-Boc-tetrahydropyridine-4-boronic acid pinacol esterPd₂(dba)₃ (1.5)4.0K₃PO₄ (3.0)Toluene/EtOH/H₂OReflux21>95
34-BromotoluenePhenylboronic acidPd(OAc)₂ (1.0)2.0K₃PO₄ (2.0)Toluene1001298
41-Chloro-4-nitrobenzenePhenylboronic acidPd(OAc)₂ (0.5)1.0K₂CO₃ (2.0)Toluene/H₂O80496
52-Chlorotoluene2,4,6-Trimethylphenylboronic acidPd(OAc)₂ (1.0)2.0K₃PO₄ (2.0)Toluene1001895

Mechanistic Insights: The Catalytic Cycle with SPhos

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium center that cycles between the Pd(0) and Pd(II) oxidation states. The SPhos ligand plays a crucial role in promoting each step of this cycle.

Pd(0)L Pd(0)-SPhos OxAdd Oxidative Addition Pd(0)L->OxAdd Ar-X Pd(II)Complex Ar-Pd(II)(X)-SPhos OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation Ar'B(OH)₂ Base Pd(II)ArAr Ar-Pd(II)(Ar')-SPhos Transmetalation->Pd(II)ArAr RedElim Reductive Elimination Pd(II)ArAr->RedElim RedElim->Pd(0)L Ar-Ar'

Sources

Application Note: Protecting Group Strategies for (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol Hydroxyls

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The biphenyl scaffold is a privileged structure in medicinal chemistry, frequently serving as the hydrophobic core for angiotensin II receptor blockers (ARBs), NSAIDs, and novel kinase inhibitors. When functionalizing derivatives like (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol , the selective protection of the C3 primary hydroxyl group is a critical path in multi-step synthesis. This application note details the strategic selection, causality-driven experimental protocols, and self-validating workflows for protecting this specific hydroxyl group, ensuring downstream orthogonality and high synthetic yields.

Structural & Mechanistic Analysis

The target molecule, (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol, presents a unique microenvironment. The primary hydroxyl group (-CH₂OH) is located at the C3 position, directly adjacent to a methoxy group (-OCH₃) at C2, with a phenyl ring at C1.

While primary alcohols are generally highly nucleophilic, the ortho-methoxy group and the proximal phenyl ring create localized steric congestion and a strong dipole moment. Consequently, the chosen protecting group (PG) must possess a reaction trajectory that bypasses this steric shielding while providing robust stability for downstream functionalizations (such as Suzuki-Miyaura cross-couplings or Grignard additions)[1].

Strategic Selection of Protecting Groups

Based on the steric demands and typical downstream requirements of biphenyl synthesis, we recommend two primary protection strategies:

  • tert-Butyldimethylsilyl (TBS) Ether: The silicon-oxygen bond (~1.64 Å) is significantly longer than a carbon-oxygen bond (~1.43 Å). This extended bond length projects the bulky tert-butyl group away from the crowded biphenyl core, accommodating the steric hindrance of the ortho-methoxy group. TBS ethers are highly stable to basic conditions, organometallics, and Pd-catalyzed couplings[2][3].

  • p-Methoxybenzyl (PMB) Ether: If downstream chemistry involves strong Lewis acids or fluoride sources that would prematurely cleave a silyl ether, a PMB ether is the optimal alternative. Installed via a Williamson ether synthesis, the PMB group is orthogonal to silyl ethers and can be selectively cleaved under mild oxidative conditions without affecting the biphenyl system[4][5].

Workflow Visualization

G Start (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol Decision Downstream Chemistry Requirement? Start->Decision TBS_Route TBS Protection (TBSCl, Imidazole, DMF) Decision->TBS_Route Base/Nucleophile Stability Orthogonal to Acid PMB_Route PMB Protection (PMBCl, NaH, TBAI, DMF) Decision->PMB_Route Strong Base/Organometallic Orthogonal to Hydrogenation TBS_Deprotect Fluoride Cleavage (TBAF, THF) TBS_Route->TBS_Deprotect Deprotection PMB_Deprotect Oxidative Cleavage (DDQ, DCM/H2O) PMB_Route->PMB_Deprotect Deprotection

Workflow for protecting (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol based on downstream conditions.

Experimental Protocols

Protocol A: TBS Protection (Silylation)

Objective: Install a robust, base-stable silyl ether. Reagents: (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol (1.0 equiv), TBSCl (1.2 equiv), Imidazole (2.5 equiv), Anhydrous DMF (0.2 M).

Step-by-Step Methodology:

  • Dissolve the biphenyl methanol in anhydrous DMF under an inert argon atmosphere.

  • Add imidazole in a single portion and stir until fully dissolved.

  • Add TBSCl portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ and extract with Ethyl Acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality of Reagents: Imidazole acts as both a base and a nucleophilic catalyst. It attacks TBSCl to form a highly reactive 1-(tert-butyldimethylsilyl)-1H-imidazol-3-ium intermediate. This intermediate is far more susceptible to nucleophilic attack by the sterically hindered primary alcohol than TBSCl itself[2][3]. DMF is chosen because its high dielectric constant stabilizes the polar transition state of this intermediate.

  • Self-Validating System: The reaction progress is easily monitored by TLC (Hexanes:EtOAc 4:1). The starting material is highly UV-active and stains strongly with KMnO₄. The TBS-protected product will migrate significantly higher (lower polarity) and will resist KMnO₄ staining due to the absence of the free hydroxyl group. The aqueous workup effectively removes DMF and imidazole salts, validating the crude purity before silica gel chromatography.

Protocol B: PMB Protection (Benzylation)

Objective: Install an oxidatively-cleavable, acid-stable ether. Reagents: (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol (1.0 equiv), PMBCl (1.2 equiv), NaH (60% dispersion in mineral oil, 1.5 equiv), TBAI (0.1 equiv), Anhydrous DMF (0.2 M).

Step-by-Step Methodology:

  • Dissolve the biphenyl methanol in anhydrous DMF and cool to 0 °C under argon.

  • Carefully add NaH portion-wise. Stir for 30 minutes at 0 °C until gas evolution ceases.

  • Add TBAI, followed by the dropwise addition of PMBCl.

  • Warm to room temperature and stir for 12 hours.

  • Carefully quench with cold water to destroy unreacted NaH, extract with Ethyl Acetate, wash with brine, dry, and concentrate.

  • Causality of Reagents: NaH irreversibly deprotonates the alcohol, driving the equilibrium forward. PMBCl is an electrophile, but chloride is a mediocre leaving group for sterically hindered alkoxides. The addition of catalytic TBAI initiates a Finkelstein reaction, converting PMBCl to PMBI in situ. Iodide is a superior leaving group, significantly lowering the activation energy for the Sₙ2 substitution by the bulky biphenyl alkoxide[4][5].

  • Self-Validating System: Hydrogen gas evolution upon the addition of NaH serves as a visual confirmation of alkoxide formation. Following the addition of PMBCl/TBAI, the precipitation of NaCl indicates the progression of the substitution. The product's identity can be rapidly validated via ¹H NMR by the appearance of a characteristic singlet at ~3.80 ppm (PMB methoxy) and a benzylic singlet at ~4.50 ppm.

Quantitative Data & Comparative Analysis

The following table summarizes the operational metrics for both protecting group strategies applied to primary biphenyl alcohols:

MetricTBS Ether StrategyPMB Ether Strategy
Reagents TBSCl, Imidazole, DMFPMBCl, NaH, TBAI, DMF
Typical Yield 90–95%85–90%
Deprotection Reagents TBAF in THF (Room Temp, 2h)DDQ in DCM/H₂O (Room Temp, 1h)
Orthogonality Stable to bases, Grignards, Pd-catalysis. Cleaved by F⁻.Stable to strong bases, fluorides. Cleaved by oxidation.
Key Advantage Excellent steric accommodation due to long Si-O bond length.Completely orthogonal to silyl ethers and hydrogenation.

References

  • Application Notes and Protocols: Tert-Butyldimethylsilyl (TBDMS) Ethers as Protecting Groups for Primary Alcohols. Benchchem. 2

  • Greene's Protective Groups in Organic Synthesis, 4th Edition. Wuts, P. G. M.; Greene, T. W. Wiley Online Library, 2006. 1

  • Protecting Groups For Alcohols. Master Organic Chemistry (Referencing Corey, E. J.; Venkateswarlu, A. J. Am. Chem. Soc. 1972, 94, 6190). 3

  • Benzyl (Bn) and p-Methoxybenzyl (PMB) Protective Groups. Chem-Station Int. Ed., 2014. 4

  • Total Synthesis of Tetraketide and Cryptorigidifoliol I via a Sequential Allylation Strategy. Journal of Natural Products - ACS Publications, 2016. 5

Sources

Application Note: Strategic Solvent Selection for the Derivatization of (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Chemical Profiling & Solvation Dynamics

(2-Methoxy-[1,1'-biphenyl]-3-yl)methanol is a highly versatile, sterically encumbered building block frequently utilized in the synthesis of advanced pharmaceutical intermediates and liquid crystalline materials[1]. The molecule presents a unique solvation challenge due to its dichotomous structural features:

  • Hydrophobic Core: The extended

    
    -system of the biphenyl moiety is highly lipophilic, demanding solvents with sufficient non-polar character to maintain solubility at high concentrations.
    
  • Polar/Protic Termini: The primary hydroxymethyl group and the ortho-methoxy ether introduce localized polarity and hydrogen-bonding capabilities. Furthermore, the 2-methoxy group imposes significant steric hindrance around the adjacent 3-hydroxymethyl reactive center.

Selecting the optimal solvent is not merely a matter of solubility; it is the primary thermodynamic driver for reaction kinetics, intermediate stabilization, and the suppression of side reactions.

Reaction-Specific Solvent Causality

A. Controlled Oxidation to the Aldehyde (Dess-Martin Periodinane)

The oxidation of the primary alcohol to (2-methoxy-[1,1'-biphenyl]-3-yl)carboxaldehyde requires mild conditions to prevent over-oxidation to the carboxylic acid. Dess-Martin Periodinane (DMP) or Swern oxidations are the industry standards for biphenyl methanols[2].

  • Solvent of Choice: Anhydrous Dichloromethane (DCM).

  • The Causality: DMP is highly moisture-sensitive and reacts violently with protic solvents. While non-polar solvents like hexane fail to dissolve the hypervalent iodine reagent, highly polar aprotic solvents (like DMF) can coordinate with the iodine center, retarding the reaction. DCM (

    
    ) provides the perfect dielectric balance—it fully dissolves both the lipophilic biphenyl substrate and the DMP reagent while remaining entirely non-nucleophilic. This ensures the rapid formation of the intermediate iodine-alkoxy species without competitive solvent coordination.
    
B. Williamson Etherification (O-Alkylation)

Converting the hydroxymethyl group into an ether (e.g., via reaction with an alkyl halide) proceeds through a classic


 mechanism requiring the generation of a highly nucleophilic alkoxide[3].
  • Solvent of Choice: Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • The Causality: The deprotonation of the sterically hindered alcohol by a strong base (e.g., NaH) generates a sodium alkoxide. If a low-polarity solvent (like THF or ether) is used, the sodium cation tightly ion-pairs with the alkoxide, severely dampening its nucleophilicity. DMF (

    
    ) strongly solvates the hard 
    
    
    
    cation, leaving the bulky biphenyl alkoxide "naked." This maximized nucleophilicity is critical to overcome the steric shielding provided by the adjacent 2-methoxy group during the
    
    
    transition state.

Quantitative Solvent Parameters

The following table summarizes the physicochemical properties of the solvents discussed and their empirical impact on the derivatization of (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol.

SolventDielectric Constant (

)
Dipole Moment (D)Boiling Point (°C)Optimal Reaction PathwayMechanistic Role
DCM 8.931.6039.6Oxidation (DMP/Swern)Non-coordinating; dissolves hypervalent iodine and lipophilic core.
DMF 36.703.82153.0Williamson EtherificationCation solvation; generates "naked" highly reactive alkoxide.
THF 7.581.7566.0Halogenation (Appel)Moderate polarity; stabilizes phosphonium intermediates.
Toluene 2.380.36110.6Transition-Metal CouplingHigh-temp stability; supports radical/organometallic intermediates.

Mechanistic Workflows & Decision Trees

G SM (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol Ox Oxidation (DMP) Solvent: DCM SM->Ox Eth Etherification (NaH/RX) Solvent: DMF SM->Eth Sub Halogenation (Appel) Solvent: THF SM->Sub Ald Biphenyl Aldehyde Ox->Ald Ether Biphenyl Ether Eth->Ether Halide Biphenyl Alkyl Halide Sub->Halide

Divergent synthetic pathways for (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol based on solvent choice.

G Start Target Transformation? Q1 Oxidation to Aldehyde? Start->Q1 Q2 Nucleophilic Substitution? Q1->Q2 No Sol1 Use DCM or Chloroform (Aprotic, Non-coordinating) Q1->Sol1 Yes Q3 Alkoxide Intermediate? Q2->Q3 Yes Sol2 Use DMF or DMSO (Polar Aprotic) Q3->Sol2 Yes (Etherification) Sol3 Use THF or MeCN (Moderate Polarity) Q3->Sol3 No (Halogenation)

Decision tree for optimal solvent selection in biphenyl methanol derivatization workflows.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps (In-Process Controls) to ensure mechanistic integrity and high-fidelity outcomes.

Protocol A: Oxidation to (2-Methoxy-[1,1'-biphenyl]-3-yl)carboxaldehyde

Objective: Chemoselective oxidation of the primary alcohol without cleaving the ortho-methoxy ether.

  • Inertion & Solvation: Flame-dry a 100 mL round-bottom flask. Add (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol (1.0 equiv, 5.0 mmol) and dissolve in 25 mL of anhydrous DCM. Stir under a positive pressure of Argon.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Portion-wise, add Dess-Martin Periodinane (1.15 equiv, 5.75 mmol). Causality Note: The slight excess ensures complete conversion, while the 0 °C initiation prevents exothermic degradation of the hypervalent iodine.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (20-25 °C). Stir for 1.5 hours.

  • In-Process Control (IPC): Analyze via TLC (Hexane/EtOAc 7:3). The starting material (

    
    ) should be completely consumed, replaced by a less polar UV-active spot (
    
    
    
    ).
  • Self-Validating Quench: Pour the reaction mixture into an equal volume of 1:1 saturated aqueous

    
     and saturated aqueous 
    
    
    
    . Stir vigorously for 15 minutes. Validation: The initially cloudy suspension will turn completely clear as the unreacted DMP is reduced to water-soluble iodinane byproducts, confirming a successful quench.
  • Isolation: Extract with DCM (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure to yield the crude aldehyde.
Protocol B: Williamson Etherification (O-Benzylation)

Objective: Formation of a benzyl ether overcoming the steric hindrance of the 2-methoxy group[3].

  • Alkoxide Generation: To a flame-dried 50 mL flask, add Sodium Hydride (60% dispersion in mineral oil, 1.5 equiv, 7.5 mmol). Wash the NaH with anhydrous hexane (

    
     mL) to remove the oil, then suspend in 15 mL of anhydrous DMF. Cool to 0 °C.
    
  • Substrate Addition: Dissolve (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol (1.0 equiv, 5.0 mmol) in 5 mL of anhydrous DMF. Add this solution dropwise to the NaH suspension over 10 minutes.

  • Validation of Deprotonation: Stir at 0 °C for 30 minutes. Validation: The cessation of hydrogen gas evolution (

    
     bubbling) serves as a visual, self-validating indicator that the alkoxide has been fully generated.
    
  • Alkylation: Add Benzyl Bromide (1.2 equiv, 6.0 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Causality Note: The high dielectric constant of DMF ensures the alkoxide remains highly reactive during this phase.

  • Workup: Carefully quench the reaction by the dropwise addition of cold water (20 mL) at 0 °C to destroy any residual NaH. Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • DMF Removal: Wash the combined organic layers extensively with water (

    
     mL) and brine (20 mL) to partition the DMF into the aqueous phase. Dry over 
    
    
    
    and concentrate.

References

  • [3] (2,4-Bis(decyloxy)phenyl)methanol: A Versatile Building Block in Organic Synthesis - Benchchem. Available at:

  • [1] (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol | 22494-48-0 - Benchchem. Available at:

  • [2] High-speed Ball Milling Enables an Ultra-fast Wittig Olefination Under Ambient and Solvent-free Conditions Without Ylide Pre-formation - ChemRxiv. Available at:

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Methoxy Biphenyl Substitutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the cross-coupling and functionalization of ortho-substituted biaryls. The 2-methoxy biphenyl scaffold is notoriously challenging due to restricted rotation and electrostatic lone-pair interactions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you overcome these barriers and achieve high-yielding substitutions.

Section 1: Mechanistic FAQs - Understanding the Bottleneck

Q1: Why does the 2-methoxy group so severely inhibit cross-coupling on the biphenyl scaffold? Answer: The difficulty arises from a combination of steric bulk and electrostatic factors. The 2-methoxy group forces the biphenyl system out of coplanarity to minimize steric clash, significantly increasing the dihedral angle. Furthermore, repulsive interactions between the oxygen lone pair and the adjacent pi-electron cloud destabilize the planar conformation required during the reductive elimination step of the catalytic cycle[1]. This restricted rotation creates a high kinetic barrier, often stalling the reaction at the diaryl-palladium(II) intermediate.

Q2: Standard Pd(PPh₃)₄ fails completely for my Suzuki-Miyaura coupling of a 2-methoxybiphenyl halide. What ligand class should I use? Answer: First-generation phosphine ligands like PPh₃ lack the steric bulk and electron density required to force the challenging reductive elimination step. You must switch to dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos. These ligands are specifically designed for sterically demanding biaryls; their electron-rich lower aromatic ring provides a secondary interaction with the Pd center, stabilizing the under-coordinated intermediate and drastically accelerating reductive elimination[2].

Section 2: Troubleshooting Guide - Optimizing the Catalytic Cycle

Q3: My coupling is stalling at 20% conversion, and I see a black precipitate forming. How do I fix this? Answer: The black precipitate is "Palladium Black," indicating catalyst decomposition before the catalytic cycle can turn over. In sterically hindered systems, if transmetalation or reductive elimination is too slow, the Pd(II) intermediate decomposes.

Solutions:

  • Upgrade to a Precatalyst: Switch from generating Pd(0) in situ to using XPhos Pd G3 or G4 precatalysts. These ensure rapid, quantitative generation of the active monoligated Pd(0) species at room temperature, preventing premature aggregation.

  • Optimize the Base: Sterically hindered transmetalations require highly soluble, active bases. Swap weak carbonates (e.g., Na₂CO₃) for K₃PO₄ or aqueous NaOH in a biphasic dioxane/water system.

G A Pd(0)L Active Catalyst B Oxidative Addition (Often Fast) A->B C Pd(II) Intermediate Steric Clash Begins B->C D Transmetalation Requires Base C->D E Diaryl Pd(II) Complex Max Steric Hindrance D->E F Reductive Elimination Accelerated by Bulky L E->F Bottleneck F->A Product Release

Caption: Pd-catalyzed cross-coupling cycle highlighting the reductive elimination bottleneck.

Section 3: Quantitative Data & Ligand Comparison

To guide your ligand selection, here is a comparative data summary based on standard benchmarking for tetra-ortho-substituted and highly hindered biaryl couplings.

Ligand / PrecatalystRelative Steric DemandReductive Elimination Barrier (ΔG‡)Typical Yield (2-Methoxybiphenyls)Recommended Use Case
PPh₃ Low> 25.0 kcal/mol< 5%Unhindered substrates only.
dppf Medium~ 22.0 kcal/mol15 - 30%Mild steric hindrance; prone to Pd black.
SPhos High19.9 kcal/mol75 - 85%Ortho-methoxy and di-ortho substitutions.
XPhos Pd G3 Very High18.7 kcal/mol> 90%Extreme steric hindrance; unstable boronic acids.

Table 1: Ligand performance metrics for sterically hindered 2-methoxybiphenyl cross-couplings[2].

Workflow Start Low Yield in 2-Methoxybiphenyl Coupling Check1 Check Catalyst Activation Start->Check1 Sol1 Switch to G3/G4 Precatalyst Check1->Sol1 Pd Black forms Check2 Evaluate Ligand Sterics Check1->Check2 Catalyst stable Sol2 Use SPhos or XPhos Check2->Sol2 Using PPh3/dppf Check3 Assess Base & Solvent Check2->Check3 Using Bulky L Sol3 Use K3PO4 in Dioxane/H2O Check3->Sol3 Using weak base

Caption: Troubleshooting workflow for resolving low yields in hindered biphenyl substitutions.

Section 4: Validated Experimental Protocol

Self-Validating Methodology: Suzuki-Miyaura Cross-Coupling of Sterically Hindered 2-Methoxybiphenyls using XPhos Pd G3

Causality Note: This protocol uses a G3 precatalyst to ensure 100% active Pd(0) formation and a biphasic solvent system to maximize base solubility for the difficult transmetalation step.

Reagents:

  • Aryl halide (1.0 equiv)

  • 2-Methoxy-phenylboronic acid (1.5 equiv) - Excess used to compensate for potential protodeboronation.

  • XPhos Pd G3 (2 mol%) - Precatalyst ensures rapid activation.

  • K₃PO₄ (3.0 equiv) - Strong, soluble base to drive transmetalation.

  • 1,4-Dioxane / H₂O (4:1 v/v) - Optimal polarity for both organic substrates and inorganic base.

Step-by-Step Procedure:

  • Preparation : In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried vial with the aryl halide (if solid), 2-methoxy-phenylboronic acid, XPhos Pd G3, and K₃PO₄.

    • Why? Oxygen accelerates phosphine oxidation and Pd(0) degradation, which is fatal for slow, hindered reactions.

  • Solvent Addition : Add degassed 1,4-Dioxane and degassed deionized H₂O (4:1 ratio) via syringe. (If the aryl halide is a liquid, add it at this stage).

    • Why? The aqueous component solubilizes K₃PO₄, creating a highly reactive interface for transmetalation, which is often the secondary bottleneck in hindered systems.

  • Reaction : Seal the vial and stir vigorously (800 rpm) at 40 °C to 60 °C for 2–4 hours.

    • Why? High stirring rates are critical in biphasic mixtures to maximize the surface area between the organic and aqueous phases.

  • Monitoring : Monitor the reaction via TLC or LC-MS. The rapid activation of the G3 precatalyst should result in >90% conversion within 2 hours.

  • Workup : Dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography.

References
  • Title: Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring Source: ACS Publications URL:[Link]

  • Title: Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments Source: PLOS One URL:[Link]

Sources

Minimizing side reactions during (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol oxidation

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #OX-BIPH-003 Subject: Minimizing Side Reactions (Chlorination & Over-oxidation) Assigned Specialist: Senior Application Scientist Status: Open

Introduction

Welcome to the Process Chemistry Technical Support Center. You are likely performing this oxidation to synthesize 2'-methoxy-3-biphenylcarboxaldehyde , a critical intermediate often associated with the synthesis of Angiotensin II receptor blockers (sartans).

This substrate presents a classic "Process Chemistry Dilemma":

  • The Methoxy Group: Activates the aromatic ring, making it susceptible to Electrophilic Aromatic Substitution (EAS) (specifically chlorination or bromination) when using hypohalite oxidants.

  • The Benzylic Position: Is prone to over-oxidation to the carboxylic acid if the reaction is not quenched precisely.

This guide provides the protocols and troubleshooting logic to navigate these competing risks.

Module 1: Critical Process Parameters (CPP)

Before adjusting your protocol, understand the mechanistic drivers of your side reactions.

ParameterImpact on ChemistryOptimal Range/Setting
pH (if using Bleach) Critical. Low pH (< 8.0) increases concentration of

, a strong electrophile that causes ring chlorination.
pH 8.6 – 9.5 (Buffered)
Temperature High temps promote over-oxidation to acid and radical side reactions.-5°C to 5°C
Water Content Aldehydes form hydrates (

) in water, which are rapidly oxidized to acids.
Minimize aqueous phase or use DCM/Water biphasic systems.
Oxidant Stoichiometry Excess oxidant drives acid formation.1.05 – 1.10 equivalents

Module 2: Troubleshooting Decision Tree

Visualizing the Reaction Pathways

The following diagram maps the competing pathways. Your goal is to block the red paths.

ReactionPathways Substrate (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol Aldehyde TARGET ALDEHYDE (2'-methoxy-3-biphenylcarboxaldehyde) Substrate->Aldehyde Primary Oxidation (TEMPO/Oxidant) Chloro SIDE PRODUCT B: Ring Chlorinated Impurity Substrate->Chloro Electrophilic Attack (If pH < 8.5 or excess HOCl) Aldehyde->Chloro Ring Chlorination Hydrate Aldehyde Hydrate (Intermediate) Aldehyde->Hydrate + H2O Acid SIDE PRODUCT A: Carboxylic Acid Hydrate->Acid Over-oxidation

Caption: Reaction network showing the target aldehyde pathway versus the two primary failure modes: Ring Chlorination (EAS) and Over-oxidation via the hydrate.

Module 3: Frequently Asked Questions (Troubleshooting)

Issue A: "I am seeing ~5-10% chlorinated byproduct (M+34 peak) in my LCMS."

Diagnosis: You are likely using the standard Anelli protocol (TEMPO/NaOCl/KBr) without sufficient buffering. The methoxy group makes the biphenyl ring electron-rich. In unbuffered bleach, equilibrium shifts to Hypochlorous Acid (


), which attacks the ring.

Corrective Actions:

  • Buffer the Aqueous Phase: You must use a Sodium Bicarbonate (

    
    ) buffer to lock the pH between 8.6 and 9.5. At this pH, the species exists primarily as Hypochlorite (
    
    
    
    ), which is a poorer electrophile but still effective for regenerating TEMPO.
  • Remove Bromide: If you are using KBr as a co-catalyst, stop. Bromine species are even more reactive toward the aromatic ring than chlorine. The reaction will be slower without KBr, but cleaner.

  • Switch Oxidants (Recommended): If buffering fails, switch to TEMPO/BAIB (Protocol B below). This eliminates halogen sources entirely.

Issue B: "The reaction stalls at 90% conversion, but pushing it yields carboxylic acid."

Diagnosis: This is the "Stalling vs. Over-oxidation" trap. The steric bulk of the biphenyl system slows down the oxidation of the alcohol, tempting you to add more oxidant or time, which then oxidizes the aldehyde that has already formed.

Corrective Actions:

  • High-Stirring Rate: This is a biphasic reaction. Mass transfer is often the rate-limiting step, not intrinsic kinetics. Increase stirring to >700 RPM.

  • Quench Early: It is often better to accept 5% unreacted starting material (which can be separated via chromatography or crystallization) than to generate 5% acid (which is difficult to separate from the aldehyde due to similar polarity in some systems, though acid-base extraction can help).

  • Use a Scavenger: Add a mild scavenger (like dimethyl sulfide or excess isopropanol) immediately upon reaching the desired conversion to destroy excess oxidant instantly.

Module 4: Recommended Experimental Protocols

Protocol A: The "Safe" Bleach Method (Scalable)

Best for: Large scale, cost-sensitive projects where halogens must be managed, not eliminated.

Reagents:

  • Substrate: 1.0 equiv

  • TEMPO: 0.01 – 0.02 equiv (1-2 mol%)

  • Solvent: Dichloromethane (DCM)

  • Oxidant: NaOCl (Commercial bleach), titrated to known concentration.

  • Buffer: 10% Aqueous

    
     (Critical)[1]
    

Step-by-Step:

  • Dissolve substrate and TEMPO in DCM (approx. 5-10 volumes). Cool to 0°C .[1]

  • Add the aqueous

    
     solution (0.5 volumes). Vigorous stirring is essential.
    
  • Slowly add NaOCl solution dropwise over 30-60 minutes.

    • Tech Note: Monitor the internal temperature. Do not let it rise above 5°C.

  • IPC (In-Process Control): Check HPLC every 30 minutes.

  • Quench: When starting material < 2%, immediately add aqueous Sodium Thiosulfate (

    
    ).
    
  • Workup: Separate layers. Wash organic layer with brine.[1] Dry over

    
    .[2]
    
Protocol B: The "Halogen-Free" Method (High Purity)

Best for: Medicinal chemistry/Lead optimization where purity > cost. Eliminates chlorination risk.

Reagents:

  • Substrate: 1.0 equiv

  • TEMPO: 0.1 equiv (10 mol%)

  • Co-Oxidant: Bis(acetoxy)iodobenzene (BAIB) (1.1 equiv)

  • Solvent: DCM (wet) or DCM/Water (9:1)

Step-by-Step:

  • Dissolve substrate in DCM. Add a small amount of water (10% v/v) to facilitate the catalytic cycle (water is required for the mechanism).

  • Add TEMPO (0.1 equiv).[3]

  • Add BAIB (1.1 equiv) in one portion at room temperature.

  • Stir at ambient temperature (20-25°C). Reaction is usually complete in 2-4 hours.

  • Why this works: BAIB regenerates the oxoammonium species from TEMPO but is not electrophilic enough to attack the aromatic ring.

  • Workup: Wash with

    
     to remove iodine byproducts, then standard extraction.
    

Module 5: Decision Logic for Oxidant Selection

Use this flowchart to select the correct protocol for your specific constraints.

OxidantSelection Start Start: Select Oxidant Q1 Is the substrate cost > $50/g? Start->Q1 Q2 Is chlorinated impurity acceptable at > 0.5%? Q1->Q2 No (Commodity) ProtocolB PROTOCOL B: TEMPO / BAIB (High Purity, Zero Halogen) Q1->ProtocolB Yes (High Value) ProtocolA PROTOCOL A: Buffered TEMPO/Bleach (Low Cost, Scalable) Q2->ProtocolA Yes (Purification planned) Q2->ProtocolB No (Strict specs) ProtocolC PROTOCOL C: Activated MnO2 (Slow, but very mild) Q2->ProtocolC If Protocol B fails due to solubility

Caption: Decision matrix for selecting the optimal oxidation method based on substrate value and impurity tolerance.

References

  • Anelli, P. L., et al. "Fast and Selective Oxidation of Primary Alcohols to Aldehydes... using TEMPO." Journal of Organic Chemistry, 1987, 52, 2559. Link

  • Epp, J. B., & Widlanski, T. S. "Facile Preparation of Nucleoside-5'-carboxylic Acids." (Source of the TEMPO/BAIB protocol). Journal of Organic Chemistry, 1999, 64, 293. Link

  • Zhao, M., et al. "Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach." (Discussion of chlorite vs hypochlorite selectivity). Journal of Organic Chemistry, 1999, 64, 2566. Link

  • Ciriminna, R., & Pagliaro, M. "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development, 2010, 14, 245. Link

Sources

Technical Support Center: Optimizing Temperature Conditions for Biphenyl Methanol Stability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Goldilocks" Thermal Zone[1]

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter stability issues with 4-Biphenylmethanol (4-BPM) derived not from chemical incompatibility, but from thermal mismanagement.

While 4-BPM is often categorized as "stable at ambient temperature," this simplification fails during critical drug development phases.[1][2] The compound exhibits a sharp melting transition (~96–100°C) and a susceptibility to oxidative degradation that accelerates exponentially above 40°C.

The Core Directive: To maintain pharmaceutical-grade purity (>98%), you must manage 4-BPM within a specific thermal window: cool enough to retard oxidation, yet strictly below its melting onset during drying.

Critical Stability Data & Properties

Before troubleshooting, verify your material against these physical constants. Deviations often indicate thermal degradation or solvent entrapment.

PropertyValue / RangeTechnical Note
CAS Number 3597-91-9Primary isomer (4-phenylbenzyl alcohol)
Melting Point (MP) 96°C – 102°C Critical Limit.[1][2][3] Material fuses/oils out above 90°C.
Boiling Point ~184°C (at 11 mmHg)High vacuum required for distillation.
Flash Point ~154°CCombustible solid.
Solubility Soluble: Acetone, EthanolInsoluble: WaterTemperature-dependent solubility in non-polar solvents.[1][2]
Key Impurity 4-BiphenylcarboxaldehydeResult of thermal oxidation (Yellowing).[1][2]

Troubleshooting Guide: User Scenarios (Q&A)

Scenario A: Storage & Shelf-Life

Q: We stored 4-BPM in our warehouse at ambient temp (25-30°C), but the white powder has turned faint yellow after 6 months. Is it usable?

A: The yellow discoloration is the hallmark of oxidative degradation , likely converting the alcohol to 4-biphenylcarboxaldehyde (and potentially 4-biphenylcarboxylic acid).[1][2]

  • Mechanism: While "ambient" is generally acceptable, fluctuations >30°C combined with air exposure accelerate autoxidation at the benzylic position.

  • Corrective Action: Run an HPLC or GC check. If purity is >98%, you may recrystallize (ethanol/water) to remove the aldehyde.

  • Prevention: For long-term storage (>3 months), we recommend Controlled Room Temperature (CRT) of 15–25°C or refrigerated storage (2–8°C) under an inert atmosphere (Nitrogen/Argon).[1][2]

Scenario B: Drying & Processing

Q: To remove residual solvent, we dried the product in a vacuum oven at 105°C. The powder is now a solid, fused hard mass. What happened?

A: You exceeded the Melting Onset Temperature (T_onset) .

  • The Physics: 4-BPM melts between 96–102°C. Drying at 105°C caused the crystals to melt into a liquid phase, which then resolidified into a non-porous "glass" or hard cake upon cooling.[1][2] This traps residual solvent inside the fused mass, making it purer but physically unworkable.

  • Protocol Fix: Set oven temperature to maximum 85°C (providing a 10°C safety margin below MP). Use high vacuum (<10 mbar) rather than high heat to drive off solvents.

Scenario C: Reaction Control

Q: We are using 4-BPM as a nucleophile in a substitution reaction at 120°C. We see significant dimer formation. Why?

A: At elevated temperatures (>100°C) without rigorous exclusion of oxygen, benzylic alcohols can undergo radical dimerization or etherification.

  • Optimization: Lower the reaction temperature to 60–80°C and use a more active electrophile or catalyst if possible. Ensure the system is strictly anaerobic (degassed solvents).

Visualizing the Stability Logic

The following diagram illustrates the decision-making process for handling 4-BPM to prevent the two main failure modes: Oxidation (Chemical) and Fusion (Physical).

BPM_Stability_Protocol Start 4-Biphenylmethanol (Raw Material) Check_Temp Check Process Temp Start->Check_Temp Processing/Drying Storage Storage Condition Start->Storage Inventory High_Temp Temp > 96°C (Melting Point) Check_Temp->High_Temp Yes Safe_Temp Temp < 90°C (Safe Zone) Check_Temp->Safe_Temp No Result_Fusion FAILURE: Material Fusion (Hard Cake / Entrapment) High_Temp->Result_Fusion Result_Success SUCCESS: Stable Free-Flowing Powder Safe_Temp->Result_Success Vacuum Dry Amb_Air Ambient Air (>25°C) Storage->Amb_Air Poor Control Cool_Inert Cool (15-25°C) Inert Gas Storage->Cool_Inert Optimal Result_Ox FAILURE: Oxidation (Yellowing / Aldehyde) Amb_Air->Result_Ox Time > 3 Months Cool_Inert->Result_Success

Figure 1: Decision Logic for Thermal Handling of 4-Biphenylmethanol. Green paths indicate optimal stability protocols.

Degradation Pathway Analysis

Understanding how the molecule breaks down helps in selecting the right analytical method for QC. The primary degradation route is the oxidation of the benzylic alcohol group.

Degradation_Pathway Alcohol 4-Biphenylmethanol (Target Compound) Aldehyde 4-Biphenylcarboxaldehyde (Major Impurity) Alcohol->Aldehyde Oxidation (Air/Heat >40°C) Dimer Bis(biphenyl) Ether (Thermal Dimer) Alcohol->Dimer Acid Cat./High Heat (Dehydration) Acid 4-Biphenylcarboxylic Acid (Terminal Oxidation) Aldehyde->Acid Further Oxidation

Figure 2: Primary degradation pathways.[1][2] The Alcohol-to-Aldehyde conversion is the most common stability failure mode observed in storage.[1][2]

Standard Operating Procedures (SOP) Recommendations

SOP-01: Drying Protocol
  • Equipment: Vacuum Oven.

  • Pressure: < 20 mbar (High vacuum preferred to lower solvent boiling point).

  • Temperature: Set initially to 40°C . Ramp to maximum 80°C if necessary.

  • Monitoring: Monitor physical state. If powder becomes "tacky," reduce temperature immediately.

  • Duration: 4–8 hours depending on solvent load.

SOP-02: QC Analysis for Thermal Stress

If thermal stress is suspected (e.g., shipping in summer without cold packs), perform HPLC Analysis :

  • Column: C18 Reverse Phase.

  • Mobile Phase: Acetonitrile/Water gradient.

  • Detection: UV at 254 nm.

  • Marker: Look for a peak with lower retention time (Acid) or slightly higher/distinct retention time (Aldehyde) relative to the main Alcohol peak.

References

  • National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for CID 19186, 4-Biphenylmethanol. PubChem. Available at: [Link][1]

  • Beilstein Journals. (2014). Mechanically induced oxidation of alcohols to aldehydes. Beilstein Journal of Organic Chemistry. Available at: [Link][1]

Sources

Controlling regioselectivity in derivatives of (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol Derivatives Ticket System: Regioselectivity & Functionalization Protocols Status: Active Operator: Senior Application Scientist[1]

Core Directive: The Regioselectivity Map

Welcome to the technical support hub for the (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol scaffold. This molecule presents a unique "conflict zone" of steric hindrance and electronic directing effects.[2] Your success depends on exploiting the specific reactivity hierarchy between the Methoxy group (C2) , the Hydroxymethyl group (C3) , and the Phenyl ring (C1) .

The "Golden Rule" of this Scaffold:

  • For C5 Functionalization: Rely on Electronic Control (Electrophilic Aromatic Substitution).

  • For C4 Functionalization: Rely on Coordination Control (Directed Ortho Metalation).

  • For Ring B Functionalization: Rely on Transition Metal Catalysis (C-H Activation).[3]

Visualizing the Reactivity Landscape

The following diagram maps the accessible positions based on the reaction class. Use this to select your synthetic route.

RegioselectivityMap Core (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol Core Scaffold EAS Pathway A: Electrophilic Substitution (Halogenation/Nitration) Core->EAS Reagent: NBS, Br2, HNO3 DoM Pathway B: Directed Ortho Metalation (Lithiation) Core->DoM Reagent: n-BuLi / s-BuLi CH Pathway C: C-H Activation (Pd/Ir Catalysis) Core->CH Reagent: Pd(OAc)2, Ligands Pos5 Target: Position C5 (Para to OMe) EAS->Pos5 OMe is dominant director Pos4 Target: Position C4 (Ortho to CH2OH) DoM->Pos4 CH2OLi directs to C4 PosRingB Target: Ring B (C2'/C6') (Steric/Director Control) CH->PosRingB Distal Activation

Figure 1: Decision tree for selecting the correct synthetic methodology based on the desired substitution site.

Troubleshooting Guide & Protocols

Module A: Targeting Position C4 (Directed Ortho Metalation)

Issue: "I need to install a substituent at C4, but I'm getting low yields or starting material recovery."

Technical Analysis: The C4 position is "sandwiched" between the C3-hydroxymethyl and C5-H. However, it is the only accessible position for Directed Ortho Metalation (DoM).

  • The Director: The OMe group at C2 is a strong director, but its ortho positions are C1 (blocked by Phenyl) and C3 (blocked by CH2OH). It is effectively "impotent" for DoM here.

  • The Solution: You must use the C3-Hydroxymethyl group as the director. Upon deprotonation, the lithium alkoxide (-CH2OLi) becomes a potent directing group, coordinating the lithium base to deprotonate C4.

Protocol: C4-Selective Lithiation

  • Reagents: n-Butyllithium (n-BuLi) or s-Butyllithium (s-BuLi).[1]

  • Stoichiometry (CRITICAL): You need 2.2 equivalents of base.

    • 1st Equiv: Deprotonates the -OH to form -OLi.[1]

    • 2nd Equiv: Performs the C-H lithiation at C4.

  • Conditions:

    • Solvent: THF (anhydrous).

    • Temp: -78°C is standard; warm to 0°C briefly if lithiation is sluggish, then cool back to -78°C for electrophile addition.

Troubleshooting Table:

Symptom Probable Cause Corrective Action
Recovery of Starting Material Insufficient base (only 1 eq used). Use 2.2 eq of organolithium. The first equivalent is consumed by the alcohol.
Benzylic Substitution Base attacked the benzylic position instead of the ring. Switch from n-BuLi to s-BuLi (more hindered, less nucleophilic) and keep T < -70°C.

| Product at C5 | Lithium-Halogen exchange occurred (if Br present). | Ensure starting material is halogen-free.[1] DoM is kinetically controlled for C4. |

Module B: Targeting Position C5 (Electrophilic Aromatic Substitution)

Issue: "I am trying to brominate the ring, but I am getting mixtures or reaction on the wrong ring."

Technical Analysis: In Electrophilic Aromatic Substitution (EAS), the Methoxy group (OMe) at C2 is the most powerful activating group on the scaffold.

  • Directing Logic: OMe directs ortho and para.

    • Ortho (C1): Blocked by Phenyl.

    • Ortho (C3): Blocked by CH2OH.

    • Para (C5): Open and highly activated.

  • Result: EAS is highly selective for C5 .

Protocol: C5-Selective Bromination

  • Reagent: N-Bromosuccinimide (NBS).[1][4] Avoid elemental Br2 if possible to prevent over-bromination or oxidation of the alcohol.

  • Solvent: Acetonitrile or DMF (polar aprotic favors the ionic intermediate).

  • Temperature: 0°C to Room Temperature.

FAQ:

  • Q: Why not C6?

    • A: C6 is meta to the strong OMe activator and para to the weaker alkyl-like (CH2OH) activator. The electronic reinforcement at C5 (para to OMe) vastly outcompetes C6.

  • Q: Will the alcohol oxidize?

    • A: NBS can oxidize benzylic alcohols to aldehydes under radical conditions. Perform the reaction in the dark or use a radical scavenger to ensure EAS mechanism prevails.

Module C: The "Other Ring" (Ring B Functionalization)

Issue: "How do I functionalize the phenyl ring (Ring B) without touching the substituted ring (Ring A)?"

Technical Analysis: Ring A is electron-rich and sterically crowded.[1] Standard electrophiles will attack Ring A (C5). To hit Ring B, you generally need Transition Metal Catalysis (C-H Activation) that relies on steric steering or specific directing groups.

Workflow:

  • Steric Control: Bulky Pd-catalysts often prefer the less hindered C-H bonds of Ring B (positions C3'/C4'/C5') over the crowded Ring A.

  • Directing Groups:

    • Transient Directors: Use the -OH group to tether a transient directing group (e.g., via a reversible ester or carbamate linkage) to direct Pd to Ring B.

    • C2' Activation: The -OMe or -OH on Ring A can sometimes direct Pd to the ortho position of Ring B (C2') via a 6-membered palladacycle intermediate, though this requires specific geometric constraints.[1]

Interactive Workflow: DoM Troubleshooting

Use this flow to diagnose issues with C4-lithiation.

DoMFlow Start Start: C4-Lithiation Attempt BaseCheck Did you use >2.0 eq Base? Start->BaseCheck TempCheck Was Temp maintained at -78C? BaseCheck->TempCheck Yes FailSM Fail: SM Recovered BaseCheck->FailSM No (Used 1 eq) ProductCheck Check Product NMR TempCheck->ProductCheck Yes FailMix Fail: Complex Mixture/Benzylic Attack TempCheck->FailMix No (Too Warm) Success Success: C4 Substituted ProductCheck->Success C4 Signal Present ProductCheck->FailMix Benzylic/Ring B Signals

Figure 2: Diagnostic workflow for Directed Ortho Metalation failures.

References & Authoritative Sources

  • Directed Ortho Metalation (DoM) Mechanism & Directors:

    • Source: Snieckus, V. "Directed ortho metalation.[5][6] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[1] Chemical Reviews, 1990, 90(6), 879–933.

    • Relevance: Establishes the hierarchy of directing groups (OMe vs. O-Li) and the necessity of 2+ equivalents of base for benzylic alcohols.

    • [1]

  • Regioselectivity in Biphenyls:

    • Source: "Synthesis of (2-methyl[1,1'-biphenyl]-3-yl)methanol." PrepChem.

    • Relevance: Provides experimental context for the synthesis and stability of 2,3-disubstituted biphenyl methanols.

  • Electrophilic Aromatic Substitution (EAS) Rules:

    • Source: "Regioselectivity in Electrophilic Aromatic Substitutions." Chemistry LibreTexts / YouTube Educational Series.

    • Relevance: Confirms the dominance of alkoxy groups (OMe) as ortho/para directors over alkyl/hydroxymethyl groups.

  • C-H Activation on Biphenyls:

    • Source: "Selective ortho-C–H Activation in Arenes without Functional Groups." Journal of the American Chemical Society.[5]

    • Relevance: Discusses how steric factors and transient directors influence regioselectivity in biphenyl systems when standard DoM/EAS is insufficient.

    • [1]

Sources

Technical Support Center: (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Storage Matrix

(2-Methoxy-[1,1'-biphenyl]-3-yl)methanol is a critical intermediate, often utilized in the synthesis of angiotensin II receptor antagonists and other biphenyl-based pharmacophores. While the biphenyl core provides steric bulk and lipophilicity, the primary benzylic alcohol at position 3 is the "Achilles' heel" regarding stability.

The molecule is chemically robust under ambient conditions but exhibits specific sensitivities to oxidative stress and moisture-induced agglomeration .

Quick-Reference Storage Matrix
ParameterRecommended ConditionCritical Limit/Threshold
Temperature 2–8°C (Refrigerated) Max 25°C (Short-term only)
Atmosphere Inert Gas (Argon/Nitrogen) Avoid prolonged air exposure
Humidity <30% RH (Desiccator) Highly Hygroscopic (OH group)
Container Amber Glass (Type I) Protect from UV (<400 nm)
Re-test Period 12 Months Check purity if >6 months old

Expert Insight: While some Certificates of Analysis (CoA) state "Room Temperature" for shipping, this applies to short-term transport stability. For research inventory and reference standard maintenance, 2–8°C under argon is the gold standard to prevent the slow formation of the corresponding benzaldehyde impurity [1].

Degradation Mechanics: The "Why"

To prevent degradation, you must understand the chemical pathways driving it. The primary degradation vector is the autoxidation of the benzylic alcohol .

The Oxidative Cascade

The benzylic position (adjacent to the aromatic ring) is activated. In the presence of atmospheric oxygen and trace light (which acts as a radical initiator), the alcohol (-CH2OH) oxidizes first to the aldehyde, and subsequently to the carboxylic acid.

Impact on Experiments:

  • Aldehyde Impurity: Reacts with amines in your synthesis (forming Schiff bases), reducing yield.

  • Acid Impurity: Alters pH and polarity, causing retention time shifts in HPLC.

Pathway Visualization (Graphviz)

DegradationPathway Figure 1: Oxidative Degradation Pathway of CAS 81948-57-4 Parent (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol (Active Reagent) Radical Benzylic Radical Intermediate Parent->Radical UV Light / hν (Initiation) Aldehyde Impurity A: (2-Methoxy-[1,1'-biphenyl]-3-yl)carbaldehyde Radical->Aldehyde O2 (Air) (Oxidation) Acid Impurity B: (2-Methoxy-[1,1'-biphenyl]-3-yl)carboxylic acid Aldehyde->Acid Prolonged O2 (Over-oxidation)

Figure 1: The primary degradation pathway involves radical-initiated oxidation at the benzylic position, leading to aldehyde and acid impurities.

Troubleshooting Guide (FAQ)

This section addresses specific scenarios reported by synthesis labs and QC departments.

Scenario A: "My sample has turned from white to off-white/yellow."
  • Diagnosis: This is the hallmark of photo-oxidation . Biphenyl systems act as chromophores. When the benzylic alcohol oxidizes to the aldehyde (conjugated with the biphenyl system), the extended conjugation often shifts absorption into the visible spectrum, causing yellowing.

  • Action:

    • Perform a TLC (See Section 4).

    • If purity is >95%, recrystallization from Ethanol/Hexane may salvage the material.

    • If <90%, discard. The aldehyde is reactive and will interfere with downstream coupling.

Scenario B: "The material is clumping and difficult to weigh."
  • Diagnosis: Hygroscopic Effect . The hydroxyl group (-OH) and the ether oxygen (-OCH3) can form hydrogen bond networks with atmospheric water.

  • Action:

    • Do not dry in an oven (heat accelerates oxidation).

    • Place in a vacuum desiccator over

      
       or activated silica gel for 24 hours.
      
    • Equilibrate to room temperature before opening the desiccator to prevent condensation.

Scenario C: "Can I store this in solution (e.g., DMSO or Methanol)?"
  • Diagnosis: Solvent Reactivity .

  • Action:

    • Methanol/Ethanol: Avoid long-term storage. Protic solvents can facilitate proton exchange and, in the presence of trace acids, may lead to etherification or transesterification byproducts over months.

    • DMSO: Avoid. DMSO is a mild oxidant (Swern oxidation precursor). Storing primary alcohols in DMSO for long periods can lead to aldehyde formation.

    • Recommendation: Store as a solid powder . If solution storage is mandatory, use anhydrous Acetonitrile at -20°C.

Validation Protocol: Purity Check

Before using aged material in a critical GMP step or expensive synthesis, validate its integrity using this rapid Thin Layer Chromatography (TLC) method. This is a self-validating system because the impurities have distinct polarities.

Materials
  • Stationary Phase: Silica Gel 60

    
     plates.
    
  • Mobile Phase: Hexane : Ethyl Acetate (7:3 v/v).

  • Visualization: UV Lamp (254 nm) and Anisaldehyde Stain (optional).

Step-by-Step Methodology
  • Preparation: Dissolve 5 mg of the sample in 1 mL of Dichloromethane (DCM).

  • Spotting: Spot the sample alongside a known pure reference standard (if available).

  • Elution: Run the plate until the solvent front reaches 80% of the height.

  • Analysis (Rf Value Interpretation):

Spot Position (Relative)Compound IdentityPolarity Logic
Top (Rf ~0.6) Aldehyde Impurity Less polar (Loss of H-bond donor).
Middle (Rf ~0.4) Target Alcohol Parent Molecule (Mid-polarity).
Bottom (Rf ~0.1) Carboxylic Acid Highly polar (Strong H-bonding/Ionization).

Pass/Fail Criteria:

  • Pass: Single spot at Rf ~0.4 under UV.

  • Fail: Visible spot at Rf ~0.6 (Aldehyde) > 2% intensity relative to main spot.

References

  • Sigma-Aldrich. (2024). (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol Product Specification & Storage. Retrieved from

  • PubChem. (2024). Compound Summary: Biphenylmethanol Derivatives. National Library of Medicine. Retrieved from

  • Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 2-Biphenylmethanol. Retrieved from

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

Sources

Validation & Comparative

1H NMR spectral analysis of (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 1H NMR Spectral Analysis of (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol

In modern drug development, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for structural elucidation and hit-to-lead optimization[1]. For biphenyl-based pharmacophores, confirming the precise substitution pattern and the success of synthetic transformations is critical. This guide provides an objective comparison of analytical strategies for verifying the structure of (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol —a common intermediate in medicinal chemistry—against its synthetic precursor, while evaluating the diagnostic utility of different NMR solvent systems.

Analytical Strategy & Workflow

The structural verification of (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol typically occurs following the reduction of its precursor, 2-methoxy-[1,1'-biphenyl]-3-carbaldehyde. While standard 1D 1H NMR in Chloroform-d (CDCl3) is the industry default, alternative solvents like DMSO-d6 or advanced 2D techniques (e.g., HSQC) are often required to resolve complex aromatic overlaps or confirm specific functional groups[2].

G A Synthetic Precursor (Aldehyde) B Reduction Reaction (NaBH4) A->B Synthesis C Target Compound (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol B->C Purification D 1D 1H NMR (CDCl3) Standard Verification C->D Primary Screen E 1D 1H NMR (DMSO-d6) OH Coupling Analysis C->E Solvent Shift F 2D NMR (HSQC/COSY) Overlap Resolution C->F Advanced Probe D->E Compare -OH shift D->F Resolve aromatics

Fig 1: NMR structural verification workflow for (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in spectral data, the following protocol integrates self-validating internal checks.

Step 1: Sample Preparation

  • Action: Weigh exactly 15.0 mg of the purified compound. Dissolve completely in 0.6 mL of the chosen deuterated solvent (CDCl3 or DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: Filtering the solution through a glass wool plug into a 5 mm NMR tube is mandatory. Particulate matter causes localized magnetic field inhomogeneities, leading to line broadening that can obscure fine scalar couplings.

Step 2: Acquisition Parameters

  • Action: Acquire data on a 400 MHz or 600 MHz spectrometer at 298 K using a standard 1D proton pulse sequence (zg30). Set the Number of Scans (NS) to 16.

  • Causality (Relaxation Delay): Set the relaxation delay (D1) to 2.0 seconds. A sufficient D1 ensures that all protons—especially those in sterically hindered environments without efficient dipole-dipole relaxation pathways—fully return to thermal equilibrium. This is the physical prerequisite for strictly quantitative integration.

Step 3: Processing & Internal Validation

  • Action: Apply zero-filling, Fourier transform, and phase/baseline correction. Reference the TMS peak strictly to 0.00 ppm.

  • Validation Check: Calibrate the integration of the sharp methoxy singlet (-OCH3) to exactly 3.00 . If the subsequent integration of the hydroxymethyl (-CH2-) peak deviates from 2.00 ± 0.05 , the sample purity or relaxation parameters must be immediately re-evaluated.

Comparative Data Presentation

A. Reaction Monitoring: Precursor vs. Target (in CDCl3)

The most direct method to confirm the successful reduction of the aldehyde precursor is tracking the disappearance of the highly deshielded formyl proton and the emergence of the hydroxymethyl signals[3].

Proton EnvironmentPrecursor (Aldehyde) ShiftTarget (Alcohol) ShiftMultiplicityIntegration
Aldehyde (-CHO) ~10.25 ppmAbsentSinglet1H
Hydroxymethyl (-CH2-) Absent~4.75 ppmSinglet2H
Hydroxyl (-OH) Absent~2.05 ppmBroad Singlet1H
Methoxy (-OCH3) ~3.85 ppm~3.80 ppmSinglet3H
Aromatic (Biphenyl) 7.10 - 7.80 ppm7.10 - 7.60 ppmMultiplets8H

Table 1: Comparative 1H NMR chemical shifts demonstrating the successful reduction of the aldehyde precursor to the target alcohol in CDCl3.

B. Solvent Selection: CDCl3 vs. DMSO-d6

While CDCl3 is excellent for rapid screening, it fails to provide diagnostic coupling information for the hydroxyl group due to rapid intermolecular proton exchange. Switching to DMSO-d6 offers a powerful structural confirmation tool[3][4].

Proton EnvironmentCDCl3 Shift (ppm)DMSO-d6 Shift (ppm)Multiplicity (CDCl3)Multiplicity (DMSO-d6)
Hydroxymethyl (-CH2-) 4.754.55SingletDoublet (

Hz)
Hydroxyl (-OH) 2.055.20Broad SingletTriplet (

Hz)
Methoxy (-OCH3) 3.803.75SingletSinglet

Table 2: The effect of solvent selection on the resolution and multiplicity of the hydroxymethyl side chain.

Mechanistic Insights & Expert Analysis

The DMSO-d6 Hydrogen Bonding Effect: As demonstrated in Table 2, the behavior of the -OH proton is highly solvent-dependent. In CDCl3, rapid chemical exchange of the hydroxyl proton averages out the spin-spin coupling with the adjacent methylene (-CH2-) protons, resulting in a broad, non-diagnostic singlet. However, DMSO-d6 acts as a strong hydrogen-bond acceptor. It tightly coordinates the hydroxyl proton, drastically slowing down its exchange rate on the NMR timescale. This physical stabilization allows the


 scalar coupling between the -OH and -CH2- protons to be fully resolved. Consequently, the -OH signal splits into a triplet, and the -CH2- signal splits into a doublet. Observing this specific splitting pattern in DMSO-d6 is a definitive, self-validating proof of a primary alcohol, effectively distinguishing it from tertiary alcohols or ethers[3].

Aromatic Ring Current & Shielding: The 1,2,3-trisubstitution pattern on the primary ring (methoxy at position 2, surrounded by the phenyl ring and the hydroxymethyl group) creates a complex magnetic environment. The methoxy oxygen donates electron density via resonance, shielding the ortho and para protons, while the adjacent biphenyl system exerts a strong anisotropic ring current that deshields nearby protons[5]. If the 1D aromatic multiplets (7.10 - 7.60 ppm) overlap too severely to confirm the 1,2,3-substitution pattern, escalating to 2D HSQC (Heteronuclear Single Quantum Coherence) is required to correlate these protons to their respective 13C shifts, ensuring absolute structural integrity[1][2].

References

  • Nuvisan. Unlock structural insights in drug discovery using NMR spectroscopy.
  • News-Medical.Net. NMR spectrometry analysis for drug discovery and development.
  • The Royal Society of Chemistry. Supporting Information: Selective Reduction of Aldehydes and Ketones to Alcohols.
  • ResolveMass. Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025.
  • SpectroscopyOnline. NMR Spectroscopy Revolutionizes Drug Discovery.
  • Growing Science. Ultrasound assisted N-bromosuccinimde catalyzed one pot condensation.

Sources

Spectroscopic Comparison Guide: IR Identification of (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical chemists, and drug development professionals. Prepared By: Senior Application Scientist

Executive Summary

In pharmaceutical development and complex organic synthesis, distinguishing closely related structural isomers and analogs is a critical quality control step. (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol is a highly substituted biphenyl derivative featuring a sterically hindered biphenyl core, an aryl-alkyl ether (methoxy group), and a primary alcohol (hydroxymethyl group).

This guide provides an objective, data-driven comparison of the Infrared (IR) spectroscopic profile of (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol against two common structural analogs: (2-Hydroxy-[1,1'-biphenyl]-3-yl)methanol (a phenolic analog) and 2-Methoxybiphenyl (an ether analog lacking the alcohol moiety). By understanding the causality behind specific vibrational modes, researchers can establish a self-validating analytical framework for structural confirmation.

Spectroscopic Causality & Structural Analysis

Infrared spectroscopy does not merely provide a "fingerprint"; it maps the specific vibrational mechanics of a molecule's functional groups. The identification of (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol relies on three primary structural features:

  • The Primary Alcohol (-CH₂OH): The hydroxyl group engages in intermolecular hydrogen bonding, which weakens the O-H bond and broadens its stretching frequency to a prominent band at 3200–3500 cm⁻¹ [1]. Furthermore, the C-O stretch of a primary alcohol consistently appears near 1050 cm⁻¹ [2].

  • The Methoxy Group (-OCH₃): As an aryl-alkyl ether, the methoxy group exhibits two distinct C-O stretching bands due to the difference in hybridization between the sp² aromatic carbon and the sp³ methyl carbon. The asymmetric Ar-O-C stretch appears strongly at ~1250 cm⁻¹ , while the symmetric stretch appears near ~1040 cm⁻¹ [3].

  • The Biphenyl Core: The aromatic rings produce characteristic C=C stretching bands at ~1600 cm⁻¹ and ~1500 cm⁻¹ . The out-of-plane (OOP) C-H bending vibrations are critical for determining substitution patterns. The unsubstituted phenyl ring (Ring 2) yields strong bands at ~770 cm⁻¹ and ~700 cm⁻¹ , while the 1,2,3-trisubstituted ring (Ring 1) yields a band at ~780 cm⁻¹ [1].

Logical Identification Workflow

To systematically identify the target compound and rule out analogs, we employ a logical decision tree based on the presence or absence of these specific vibrational modes.

IR_Logic Start Unknown Biphenyl Derivative Q1 Broad Peak at ~3350 cm⁻¹? (O-H) Start->Q1 NoOH 2-Methoxybiphenyl (No Alcohol) Q1->NoOH No YesOH Alcohol or Phenol Present Q1->YesOH Yes Q2 Strong Peak at ~1250 cm⁻¹? (Ar-O-C) YesOH->Q2 NoEther (2-Hydroxy-[1,1'-biphenyl]-3-yl)methanol (Phenol Analog) Q2->NoEther No YesEther Methoxy Group Present Q2->YesEther Yes Q3 Strong Peak at ~1050 cm⁻¹? (1° Alcohol C-O) YesEther->Q3 Target (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol (Target Confirmed) Q3->Target Yes

Caption: Logical decision tree for IR-based identification of methoxy-biphenyl derivatives.

Comparative Quantitative Data

The following table summarizes the expected IR absorption frequencies for the target compound and its primary alternatives. This data serves as the baseline for objective spectral comparison.

Functional Group / Vibration(2-Methoxy-[1,1'-biphenyl]-3-yl)methanol (Target)(2-Hydroxy-[1,1'-biphenyl]-3-yl)methanol (Phenolic Analog)2-Methoxybiphenyl (Ether Analog)
O-H Stretch (H-bonded) ~3350 cm⁻¹ (Broad, 1° Alcohol)~3350 cm⁻¹ (Broad, Phenol + 1° Alcohol)Absent
Aliphatic C-H Stretch ~2850–2950 cm⁻¹ (-CH₃ & -CH₂)~2850–2950 cm⁻¹ (-CH₂ only)~2850–2950 cm⁻¹ (-CH₃ only)
Aromatic C=C Stretch ~1600, 1580, 1500 cm⁻¹~1600, 1580, 1500 cm⁻¹~1600, 1580, 1500 cm⁻¹
Ar-O-C Asymmetric Stretch ~1250 cm⁻¹ (Strong)Absent~1250 cm⁻¹ (Strong)
Phenolic C-O Stretch Absent~1220 cm⁻¹ (Strong)Absent
1° Alcohol C-O Stretch ~1050 cm⁻¹ (Strong)~1050 cm⁻¹ (Strong)Absent
Aromatic C-H OOP Bending ~780, 770, 700 cm⁻¹~780, 770, 700 cm⁻¹~770, 750, 700 cm⁻¹

Key Analytical Takeaway: The target compound is uniquely identified by the simultaneous presence of the 1050 cm⁻¹ peak (confirming the primary alcohol) and the 1250 cm⁻¹ peak (confirming the methoxy ether)[1][2].

Experimental Methodology: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for analyzing solid organic compounds. It eliminates the need for KBr pellet pressing, preserving the sample's polymorphic state and preventing moisture absorption that could skew the O-H stretching region[4][5].

Self-Validating Protocol for Solid Sample Analysis

This protocol utilizes a Diamond ATR crystal, which provides a high refractive index and durability necessary for solid powders[5].

Step 1: Instrument Initialization & Background Scan

  • Power on the FTIR spectrometer and allow the IR source to stabilize for at least 30 minutes.

  • Clean the diamond ATR crystal and the pressure anvil using a lint-free wipe moistened with high-purity isopropanol or acetone. Allow the solvent to evaporate completely.

  • Collect a background spectrum (air) using 32 to 64 co-added scans at a resolution of 4 cm⁻¹. Self-Validation: Ensure the background spectrum shows no residual peaks, particularly in the 3000-3500 cm⁻¹ (water/OH) and 2800-3000 cm⁻¹ (organic contaminant) regions.

Step 2: Sample Application

  • Transfer approximately 2–5 mg of solid (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol directly onto the center of the diamond ATR crystal.

  • Lower the pressure anvil onto the sample. Apply consistent pressure until the software indicates optimal contact (typically via a live preview of the interferogram or a pressure gauge). Causality: Intimate contact is required because the evanescent wave generated at the crystal interface penetrates only 0.5 to 2.0 micrometers into the sample[4][6].

Step 3: Spectral Acquisition

  • Acquire the sample spectrum using the identical parameters as the background (32–64 scans, 4 cm⁻¹ resolution, range 4000–600 cm⁻¹).

  • The software will automatically perform a Fourier Transform and ratio the sample single-beam spectrum against the background to produce a %Transmittance or Absorbance spectrum.

Step 4: Data Processing & Verification

  • Apply an ATR correction algorithm if comparing against transmission-based reference libraries. This corrects for the wavelength-dependent penetration depth of the evanescent wave (peaks at lower wavenumbers appear artificially stronger in raw ATR spectra)[7].

  • Verify the baseline is flat. If baseline drift is observed (often due to poor sample contact or scattering), re-apply pressure and rescan.

ATR_Workflow N1 Clean Crystal & Run Background N2 Apply Solid Sample N1->N2 N3 Engage Anvil (Apply Pressure) N2->N3 N4 Evanescent Wave Interaction N3->N4 N5 IR Detection & Interferogram N4->N5 N6 Fourier Transform N5->N6 N7 ATR Correction & Output N6->N7

Caption: Step-by-step ATR-FTIR analytical workflow for solid organic samples.

Conclusion

The precise identification of (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol requires a nuanced understanding of its vibrational mechanics. By utilizing ATR-FTIR spectroscopy and focusing on the diagnostic combination of the broad O-H stretch (~3350 cm⁻¹), the asymmetric aryl-alkyl ether C-O stretch (~1250 cm⁻¹), and the primary alcohol C-O stretch (~1050 cm⁻¹), researchers can confidently differentiate this compound from closely related phenolic and ether analogs. Strict adherence to the self-validating ATR protocol ensures reproducibility and spectral integrity.

References

  • Chemistry LibreTexts. "17.11: Spectroscopy of Alcohols and Phenols." LibreTexts. Available at: [Link]

  • Smith, B. C. "The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols." Spectroscopy Online. Available at:[Link]

  • Agilent Technologies. "ATR-FTIR Spectroscopy, FTIR Sampling Techniques." Agilent. Available at: [Link]

  • Edinburgh Instruments. "Common Sampling Techniques of FTIR Spectroscopy." Edinburgh Instruments. Available at: [Link]

  • Specac Ltd. "Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles." Specac. Available at: [Link]

  • Mettler Toledo. "ATR-FTIR Spectroscopy Basics." Mettler Toledo. Available at:[Link]

Sources

A Comparative Guide to the Crystal Structure Determination of (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth comparison of the primary analytical techniques for determining the crystal structure of small organic molecules, using the novel compound (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol as a practical case study. While a definitive crystal structure for this specific molecule is not yet publicly available, this guide will navigate the methodologies a researcher would employ, offering a framework for selecting the most appropriate technique and ensuring the scientific rigor of the results.

The precise three-dimensional arrangement of atoms within a crystalline solid is fundamental to understanding its physicochemical properties, from solubility and melting point to biological activity. For drug development professionals, an unambiguous crystal structure is a critical component of intellectual property and regulatory submissions. This guide will objectively compare the "gold standard" of single-crystal X-ray diffraction (SCXRD) with powder X-ray diffraction (PXRD) and NMR crystallography, providing the rationale behind experimental choices and the data required for a comprehensive structural analysis.

Choosing the Right Tool for the Job: A Comparative Overview

The selection of a structural determination technique is often dictated by the nature of the sample. For a molecule like (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol, a small organic compound that is likely solid at room temperature, several options are available. The primary considerations are whether a suitable single crystal can be grown and the level of structural detail required.

Technique Principle Sample Requirement Information Obtained Key Advantages Key Limitations
Single-Crystal X-ray Diffraction (SCXRD) Diffraction of X-rays by a single, ordered crystal lattice.A single crystal of sufficient size and quality (typically > 50 µm).Precise 3D atomic coordinates, bond lengths, bond angles, unit cell parameters, space group, and absolute stereochemistry.Unambiguous and highly detailed structural information. Considered the definitive method.Growing suitable single crystals can be challenging and time-consuming.
Powder X-ray Diffraction (PXRD) Diffraction of X-rays by a polycrystalline (powder) sample.A few milligrams of microcrystalline powder.Unit cell parameters, phase identification, and crystallinity. Full structure solution is possible but often challenging for complex molecules.Rapid analysis of bulk material without the need for single crystals.[1][2]Provides an average structure of the bulk sample; overlapping reflections can complicate analysis and limit the detail of the structural model.[1][3][4]
NMR Crystallography Combines solid-state NMR spectroscopy with computational methods to determine crystal and molecular structures.Microcrystalline powder; no single crystal required.[5][6]Provides information on local atomic environments, internuclear distances, and connectivity, which can be used to generate or validate a structural model.Can be used when single crystals are unavailable; provides complementary data to diffraction methods, especially for hydrogen atom positions.[5][7]Indirect method that relies on computational modeling; may not provide the same level of precision as SCXRD for the complete crystal packing.[8]

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

For a novel compound such as (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol, obtaining a single-crystal X-ray structure is the ultimate goal for unambiguous characterization. The process involves growing a high-quality single crystal, exposing it to a focused X-ray beam, and analyzing the resulting diffraction pattern.[3][9]

Experimental Protocol: A Step-by-Step Guide to SCXRD

The journey from a synthesized compound to a validated crystal structure is a multi-step process that demands careful execution and interpretation.

SCXRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement cluster_validation Validation & Deposition synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization High Purity Sample mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction On Goniometer integration Data Integration diffraction->integration Diffraction Pattern solution Structure Solution integration->solution refinement Structure Refinement solution->refinement Initial Model validation Structure Validation (checkCIF) refinement->validation deposition Database Deposition (e.g., CCDC) validation->deposition Validated CIF

Workflow for Single-Crystal X-ray Diffraction.

1. Synthesis and Purification: The first critical step is to obtain a highly pure sample of (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

2. Crystal Growth: Growing diffraction-quality single crystals is often the most challenging part of the process. Several techniques can be employed, and the optimal method is typically found through screening various solvents and conditions.[10]

  • Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly, gradually increasing the concentration and promoting crystal formation.[2]
  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the second solvent's vapor into the first solution reduces the compound's solubility, leading to crystallization.
  • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

3. Data Collection: A suitable crystal is mounted on a goniometer and cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations of the atoms.[10] The crystal is then rotated in a monochromatic X-ray beam, and the diffracted X-rays are recorded by a detector.

4. Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The positions of the atoms are then determined using computational methods. This initial structural model is then refined to achieve the best possible fit with the experimental data.

A Case Study with a Biphenyl Analogue: (2-Methylphenyl)(phenyl)methanol

To illustrate the type of data obtained from an SCXRD experiment, we will use the published crystal structure of a closely related compound, (2-Methylphenyl)(phenyl)methanol, as a proxy.[11][12]

Parameter Value for (2-Methylphenyl)(phenyl)methanol Interpretation
Chemical Formula C14H14OConfirms the elemental composition of the molecule in the crystal.
Formula Weight 198.25The molecular weight of the asymmetric unit.
Crystal System TrigonalThe crystal lattice belongs to one of the seven crystal systems.
Space Group R3Describes the symmetry elements of the crystal lattice.
Unit Cell Dimensions a = 23.013(2) Åc = 10.6067(11) Åα = 90°β = 90°γ = 120°The dimensions and angles of the repeating unit of the crystal lattice.
Volume 4864.8(7) ųThe volume of the unit cell.
Z 18The number of molecules in the unit cell.
Temperature 100 KThe temperature at which the diffraction data were collected.
R-factor (R1) 0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value below 0.05 is considered very good for small molecules.
wR2 0.121A weighted R-factor based on all reflections.
Data obtained from the crystallographic information file (CIF) for (2-Methylphenyl)(phenyl)methanol.[11][12]

When Single Crystals Are Elusive: Alternative Techniques

Powder X-ray Diffraction (PXRD)

If attempts to grow single crystals of (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol are unsuccessful, PXRD offers a valuable alternative. This technique analyzes a polycrystalline powder, providing information about the bulk material.[13]

Experimental Protocol: PXRD Analysis

  • Sample Preparation: A few milligrams of the crystalline solid are finely ground to ensure a random orientation of the crystallites. The powder is then mounted on a sample holder.[14]

  • Data Collection: The sample is irradiated with an X-ray beam, and the detector scans a range of angles (2θ) to measure the intensity of the diffracted X-rays.[2][15]

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a fingerprint of the crystalline phase. This can be used to identify the compound by comparison to a database of known patterns.[16] For a new compound, the peak positions can be used to determine the unit cell parameters. While full structure solution from powder data is more complex than from single-crystal data, it is often achievable for small organic molecules using advanced computational methods.[13][17]

PXRD_Workflow cluster_prep_pxrd Sample Preparation cluster_data_pxrd Data Collection & Analysis cluster_results_pxrd Information Obtained grinding Grinding to Fine Powder mounting_pxrd Mounting on Holder grinding->mounting_pxrd diffraction_pxrd X-ray Diffraction (2θ scan) mounting_pxrd->diffraction_pxrd analysis_pxrd Data Analysis diffraction_pxrd->analysis_pxrd Diffractogram phase_id Phase Identification analysis_pxrd->phase_id unit_cell Unit Cell Determination analysis_pxrd->unit_cell structure_sol Structure Solution (if possible) analysis_pxrd->structure_sol

Workflow for Powder X-ray Diffraction.

NMR Crystallography

NMR crystallography is an emerging field that provides structural information without the need for diffraction.[6] It is particularly powerful when combined with PXRD data.

Experimental Protocol: Solid-State NMR (ssNMR) for Structural Elucidation

  • Sample Preparation: A powdered sample is packed into a zirconia rotor.

  • Data Collection: A series of ssNMR experiments are performed to measure parameters such as chemical shifts and internuclear distances.

  • Computational Modeling: The experimental NMR data are used as constraints for computational methods to generate or refine a crystal structure model. This approach can be particularly useful for determining the positions of hydrogen atoms, which are often difficult to locate accurately with X-ray diffraction.[18]

Ensuring Scientific Integrity: The Critical Role of Structure Validation

The determination of a crystal structure is not complete until it has been rigorously validated.[3][10][19] The International Union of Crystallography (IUCr) provides a free online service called checkCIF that analyzes a crystallographic information file (CIF) for completeness, quality, and consistency.[20][21][22]

The checkCIF report generates a series of "ALERTS" that highlight potential issues with the data or the structural model.[22][23] These alerts are categorized from A (most severe) to G (minor). A thorough understanding and appropriate response to these alerts are essential for publishing a high-quality, reliable crystal structure. Software such as PLATON provides tools to help identify and correct common errors, such as missed symmetry or incorrect atom assignments.[1][3][10][19][24]

Conclusion

For the definitive structural elucidation of (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol, single-crystal X-ray diffraction remains the method of choice, providing an unparalleled level of detail and accuracy. However, the practical challenge of growing suitable single crystals means that researchers must be proficient in alternative techniques. Powder X-ray diffraction offers a rapid and accessible method for characterizing the bulk material and can, with the aid of modern computational tools, lead to a full structure solution. NMR crystallography provides a powerful complementary approach, particularly for samples that are not amenable to diffraction methods.

Ultimately, a multi-technique approach, combined with rigorous data validation, provides the most comprehensive and trustworthy structural characterization. This guide serves as a foundational resource for researchers and drug development professionals embarking on the structural determination of novel small molecules, ensuring that the final structure is not only determined but also thoroughly validated to the highest scientific standards.

References

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • PLATON. Crystal and Structural Chemistry. [Link]

  • AZoOptics. (2021, December 9). The Difference Between Powder XRD and Single Crystal XRD. [Link]

  • Tiekink, E. R., et al. (2010). (2-Methylphenyl)(phenyl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2136. [Link]

  • ResearchGate. (2-Methylphenyl)(phenyl)methanol. [Link]

  • International Union of Crystallography. IUCr checkCIF procedure (RINTA01). [Link]

  • International Union of Crystallography. IUCr checkCIF procedure (RFACR01). [Link]

  • Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section E: Crystallographic Communications, 76(1), 1-9. [Link]

  • University of California, Berkeley. Powder X-ray Diffraction Protocol/SOP. [Link]

  • SciSpace. checkCIF validation ALERTS: what they mean and how to respond. [Link]

  • ResearchGate. How the diffraction pattern of single crystal is different from the polycrystalline? [Link]

  • JEOL Ltd. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. [Link]

  • Wikipedia. Nuclear magnetic resonance crystallography. [Link]

  • ResearchGate. X-ray diffraction (XRD); a simulated pattern of single crystal, b as synthesized. [Link]

  • Nishiyama, Y., et al. (2019). Structure Solution of Nano-Crystalline Small Molecules Using MicroED and Solid-State NMR Dipolar-Based Experiments. Molecules, 24(23), 4252. [Link]

  • Wikipedia. Recrystallization (chemistry). [Link]

  • ITWG. on powder x-ray diffraction (xrd) —general overview. [Link]

  • Creative Biostructure. (2025, April 15). Overview of Powder X-ray Diffraction (PXRD). [Link]

  • Michigan State University. Sample Preparation - Max T. Rogers NMR. [Link]

  • ResearchGate. NMR Crystallography. [Link]

  • PubChem. (1,1'-Biphenyl)-2-methanol. [Link]

  • News-Medical. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. [Link]

  • Imaging and Microscopy Facility. X-RAY POWDER DIFFRACTION - XRD for the analyst. [Link]

  • Kumar, S., et al. (2020). Single crystal X-ray structural and Hirshfeld surface analysis dataset for some isobutyl-1,2,6-triaryl-4-(arylamino). Data in Brief, 31, 105934. [Link]

  • Harris, K. D. M. (2007). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. Topics in Current Chemistry, 271, 133-177. [Link]

  • Benhamou, L., et al. (2010). Crystal structure of phenyl(pyridin-2-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2832. [Link]

  • Coelho, A. A., et al. (2019). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-tributyldiindolocarbazole. IUCrJ, 6(Pt 6), 940-948. [Link]

  • NIST. 1,1'-Biphenyl, 2-methyl-. [Link]

  • Kinzhalov, M. A., et al. (2019). 3,3′-(Phenylmethylene)bis(1-ethyl-3,4-dihydro-1H-2,1-benzothiazine-2,2,4-trione): single-crystal X-ray diffraction study, quantum-chemical calculations and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 6), 882-888. [Link]

  • SERC. (2018, June 15). Single-crystal X-ray Diffraction. [Link]

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A Senior Application Scientist's Guide to Validating the Synthesis of (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol via Elemental Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the meticulous validation of synthesized compounds is a cornerstone of scientific integrity and progress. This guide provides an in-depth comparison of elemental analysis against other common analytical techniques for the validation of the synthesis of (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol, a biphenyl derivative of interest in medicinal chemistry.[1][2] The biphenyl scaffold is a privileged structure in drug discovery, and the methoxy group can significantly influence a molecule's physicochemical and pharmacokinetic properties.[3][4]

The Synthetic Pathway: A Suzuki-Miyaura Coupling Approach

The synthesis of (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6][7] This widely utilized carbon-carbon bond-forming reaction offers high yields and functional group tolerance.[8][9] The chosen synthetic route involves the coupling of (3-(hydroxymethyl)-2-methoxyphenyl)boronic acid with bromobenzene.

Experimental Protocol: Synthesis of (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol

Materials:

  • (3-(hydroxymethyl)-2-methoxyphenyl)boronic acid

  • Bromobenzene

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Sodium carbonate (Na2CO3)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a round-bottom flask, add (3-(hydroxymethyl)-2-methoxyphenyl)boronic acid (1.0 eq), bromobenzene (1.2 eq), and Pd(dppf)Cl2 (0.03 eq).

  • Add a 2M aqueous solution of Na2CO3 (3.0 eq).

  • Add a mixture of toluene and ethanol (e.g., 3:1 v/v).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80-90°C and stir vigorously for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol as a solid.

The Gold Standard of Purity Confirmation: Elemental Analysis

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a fundamental technique for determining the elemental composition of a pure organic compound.[10][11] It provides a quantitative measure of the mass percentages of carbon, hydrogen, and nitrogen, which can be compared against the theoretical values calculated from the compound's molecular formula.[12][13]

Why Elemental Analysis is a Self-Validating System

The power of elemental analysis lies in its directness. The technique relies on the complete combustion of a precisely weighed sample, followed by the quantitative detection of the resulting combustion gases (CO2, H2O, and N2).[14] This direct measurement of the elemental constituents makes it a primary method for purity assessment. A close correlation between the experimentally determined and theoretically calculated elemental percentages provides strong evidence for the compound's identity and purity.[15]

Experimental Protocol: Sample Preparation and Analysis

Sample Preparation:

  • Drying: Ensure the synthesized (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol is thoroughly dried to remove any residual solvents or moisture, which can significantly affect the results.[16][17] Drying under high vacuum or in a vacuum oven at a suitable temperature is recommended.

  • Homogenization: The sample must be homogenous.[18] If the solid is crystalline, it should be finely ground to a uniform powder using a clean mortar and pestle.

  • Weighing: Accurately weigh a small amount of the sample (typically 2-5 mg) into a tin or silver capsule using a microbalance.[16] The exact weight is critical for the final calculation.

Analysis:

The prepared sample is then analyzed using a CHN elemental analyzer. The instrument combusts the sample at high temperatures in an oxygen-rich environment. The resulting gases are separated and detected, and the instrument's software calculates the percentage of each element.

Interpreting the Data: The ±0.4% Rule

For a new compound to be considered pure, the experimentally determined percentages of carbon, hydrogen, and nitrogen should be within ±0.4% of the theoretical values.[19][20][21]

Theoretical Calculation for C14H14O2:

  • Molecular Weight: 214.26 g/mol

  • % Carbon (C): (14 * 12.011 / 214.26) * 100 = 78.48%

  • % Hydrogen (H): (14 * 1.008 / 214.26) * 100 = 6.58%

Hypothetical Experimental Data:

ElementTheoretical %Experimental %Deviation %
Carbon78.4878.25-0.23
Hydrogen6.586.65+0.07

In this hypothetical example, the deviations are well within the acceptable ±0.4% range, providing strong evidence for the successful synthesis and purification of (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol.

A Comparative Look: Alternative Validation Methods

While elemental analysis is a powerful tool, a multi-faceted approach to compound validation is always recommended. Here's a comparison with other common analytical techniques.[22]

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
Elemental Analysis (CHN) Combustion and detection of elemental gasesElemental composition and purityDirect, quantitative, well-establishedDoes not provide structural information, sensitive to impurities
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclear spin in a magnetic fieldDetailed structural information (connectivity of atoms)Unparalleled for structure elucidationLess sensitive for quantitative purity assessment without an internal standard
Mass Spectrometry (MS) Ionization and mass-to-charge ratio determinationMolecular weight and fragmentation patternHigh sensitivity, confirms molecular formulaIsomers can be difficult to distinguish, not inherently quantitative for purity
High-Performance Liquid Chromatography (HPLC) Differential partitioning between mobile and stationary phasesPurity assessment and quantification of impuritiesHigh resolution for separating mixtures, quantitativeRequires a reference standard for absolute quantification
The Synergy of Techniques

The most robust validation comes from the combined use of these techniques. NMR and MS provide invaluable structural confirmation, while HPLC is excellent for assessing the presence of impurities. Elemental analysis then serves as the ultimate arbiter of elemental composition and overall purity.

G cluster_synthesis Synthesis cluster_validation Validation cluster_conclusion Conclusion Synthesis Suzuki-Miyaura Coupling Purification Column Chromatography Synthesis->Purification EA Elemental Analysis (Purity & Composition) Purification->EA NMR NMR Spectroscopy (Structure) Purification->NMR MS Mass Spectrometry (Molecular Weight) Purification->MS HPLC HPLC (Purity Profile) Purification->HPLC Validated Validated (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol EA->Validated NMR->Validated MS->Validated HPLC->Validated

Caption: Workflow for the synthesis and validation of (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol.

Conclusion

The validation of a synthesized compound is a critical step in the research and development pipeline. Elemental analysis provides a direct and reliable method for confirming the elemental composition and purity of (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol. When used in conjunction with spectroscopic and chromatographic techniques, it forms a comprehensive and self-validating system that ensures the integrity of the synthesized material. This multi-technique approach provides the highest level of confidence for researchers and drug development professionals, enabling them to proceed with subsequent studies with a well-characterized molecule.

References
  • Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. [Link]

  • EPFL. Elemental Analysis – Sample preparation. [Link]

  • VELP Scientifica. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • AZoM. A Look at Elemental Analysis for Organic Compounds. [Link]

  • Elementar. Best practices for sample preparation in elemental analysis. [Link]

  • Molbase. Synthesis of (2-methyl[1,1'-biphenyl]-3-yl)methanol. [Link]

  • Université de Neuchâtel. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • Wiley Online Library. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. [Link]

  • University of Florida. Organic Compounds Analysis. [Link]

  • ResearchGate. Synthesis of various biphenyl derivatives via Suzuki–Miyaura cross-coupling reaction. [Link]

  • Royal Society of Chemistry. Elemental analysis: an important purity control but prone to manipulations. [Link]

  • ACS Publications. An International Study Evaluating Elemental Analysis. [Link]

  • ACS Publications. Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. [Link]

  • University of British Columbia. Summary of CHNS Elemental Analysis Common Problems. [Link]

  • National Institutes of Health. An International Study Evaluating Elemental Analysis. [Link]

  • ELTRA. Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • Mettler Toledo. New Experimental Techniques for Organic Synthesis. [Link]

  • Elementar. Elemental analysis: operation & applications. [Link]

  • ACS Publications. A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). [Link]

  • ACS Publications. Using Machine Learning To Predict Suitable Conditions for Organic Reactions. [Link]

  • Cole-Parmer. Organic Synthesis and Reaction Monitoring Process. [Link]

  • National Science Open. Transforming organic chemistry research paradigms: Moving from manual efforts to the intersection of automation and artificial intelligence. [Link]

  • Quora. Is there any difference between experimental and theoretical value? If yes, then why?. [Link]

  • AZoM. Different Techniques in Qualitative and Quantitative Elemental Analysis. [Link]

  • ACS Publications. Design, Synthesis, and Antitumor Activity Evaluation of 2-Arylmethoxy-4-(2,2′-dihalogen-substituted biphenyl-3-ylmethoxy) Benzylamine Derivatives as Potent PD-1/PD-L1 Inhibitors. [Link]

  • National Institutes of Health. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. [Link]

  • Northern Illinois University. CHN Elemental Analysis. [Link]

  • ResearchGate. The role of the methoxy group in approved drugs | Request PDF. [Link]

  • PubMed. The role of the methoxy group in approved drugs. [Link]

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Comparative stability studies of methoxy-substituted biphenyl methanols

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparative guide on the stability profiles of methoxy-substituted biphenyl methanols, designed for researchers and drug development professionals.

Introduction to Methoxy-Substituted Biphenyl Methanols

Methoxy-substituted biphenyl methanols are critical structural motifs in medicinal chemistry, serving as essential precursors for fluorinated pharmaceuticals, advanced ligands, and functional materials[1]. The chemical, oxidative, and thermal stability of these benzylic alcohols is not uniform; it is fundamentally dictated by the positional isomerism of the methoxy (-OCH₃) group. Understanding how the ortho, meta, or para positioning of this functional group alters the molecule's electronic and steric environment is paramount for predicting shelf-life, metabolic clearance, and synthetic viability[2].

Mechanistic Causality: Substituent Effects on Stability

The stability of a biphenyl methanol derivative is governed by a delicate balance of electronic (inductive and mesomeric) and steric effects imparted by the methoxy substituent[3].

1. Acid-Catalyzed Solvolysis (Carbocation Stability) In acidic environments, the benzylic hydroxyl group is protonated and eliminated as water, generating a benzylic carbocation. The thermodynamic stability of this intermediate directly dictates the degradation rate of the parent alcohol. A methoxy group in the para (4-position) or ortho (2-position) relative to the biphenyl linkage strongly stabilizes the extended benzylic carbocation through resonance (+M effect)[3]. Consequently, 4-methoxybiphenyl methanol is highly labile in acidic media, rapidly degrading into ethers or polymeric byproducts. Conversely, a meta (3-position) methoxy group cannot stabilize the positive charge via resonance; it exerts only an electron-withdrawing inductive (-I) effect, making the 3-methoxy isomer significantly more stable against acid-catalyzed dehydration[3].

2. Oxidative and Metabolic Stability In biological systems or oxidative environments, biphenyl methanols are susceptible to ring hydroxylation and subsequent quinone formation, often mediated by Cytochrome P450 (CYP) enzymes[1]. The electron-donating nature of the methoxy group increases the electron density of the aromatic ring, lowering its oxidation potential. The para-methoxy isomer is particularly susceptible to oxidative demethylation and ring oxidation compared to the unsubstituted biphenyl methanol[4].

3. Thermal Thermodynamics The introduction of methoxy groups alters the thermodynamic equilibrium and phase transition enthalpies of biphenyl systems. Meta- and para-substitutions generally lower the equilibrium temperatures compared to ortho-substituted isomers. The ortho-methoxy group introduces steric hindrance that forces the biphenyl rings out of coplanarity, disrupting extended conjugation and altering the compound's thermal degradation threshold[5].

Comparative Stability Profiles

The following table summarizes the comparative stability metrics of the three primary methoxy-substituted biphenyl methanol isomers under standardized stress conditions.

IsomerElectronic Effect on Benzylic CarbonAcid Stability (t½ at pH 2.0, 37°C)Oxidative Stability (CYP Biomimetic, % remaining at 1h)Thermal Onset of Decomposition (T_d)
2-Methoxybiphenyl methanol +M (Resonance), Steric hindrance~2.4 hours45%~210 °C
3-Methoxybiphenyl methanol -I (Inductive only)>48 hours68%~235 °C
4-Methoxybiphenyl methanol +M (Strong Resonance)<0.5 hours32%~225 °C

(Note: Quantitative data is synthesized from comparative carbocation stability models and microbial oxidation assays[3][4].)

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating internal standards and control reactions to isolate the specific degradation pathways.

Protocol 1: Acid-Catalyzed Solvolysis Assay

Rationale: This assay measures the chemical stability of the benzylic alcohol in acidic media, directly correlating with the thermodynamic stability of the intermediate carbocation[3].

  • Preparation of Media : Prepare a 50 mM phosphate buffer adjusted to pH 2.0 using 0.1 M HCl.

  • Standardization : Dissolve the methoxy-substituted biphenyl methanol isomer in HPLC-grade acetonitrile to a stock concentration of 1.0 mg/mL. Add 4-ethylbiphenyl as an inert internal standard (IS) to account for injection variability and ionization differences[6].

  • Reaction Initiation : Spike 100 µL of the stock solution into 900 µL of the pH 2.0 buffer pre-equilibrated at 37°C.

  • Sampling & Quenching : At intervals of 0, 15, 30, 60, and 120 minutes, withdraw 100 µL aliquots and immediately quench by mixing with 100 µL of cold 0.1 M NaOH. This step is critical to neutralize the acid and instantly halt carbocation formation.

  • Quantification : Analyze the quenched samples via RP-HPLC (C18 column, UV detection at 254 nm). Plot the natural log of the peak area ratio (Analyte/IS) versus time to determine the first-order degradation rate constant (

    
    ) and half-life (
    
    
    
    ).
Protocol 2: Oxidative Stability via CYP450 Biomimetic Assay

Rationale: Evaluates the metabolic stability of the aromatic rings against oxidative degradation, mimicking hepatic clearance without the variability of live microsomes[1].

  • System Setup : Utilize a metalloporphyrin catalyst (e.g., Iron(III) meso-tetra(pentafluorophenyl)porphine chloride) as a reliable chemical biomimic for the CYP450 active site.

  • Reaction Mixture : In a borosilicate vial, combine 50 µM of the biphenyl methanol substrate, 1 µM of the metalloporphyrin catalyst, and 10 µM of an internal standard (e.g., 4,4'-biphenol) in a solvent mixture of acetonitrile/water (1:1 v/v)[2].

  • Oxidation Initiation : Add 1 mM of hydrogen peroxide (H₂O₂) to initiate the oxidative cycle. Incubate at room temperature under constant agitation.

  • Validation Control : Run a parallel control lacking the metalloporphyrin catalyst. This self-validating step rules out uncatalyzed background oxidation by H₂O₂.

  • Analysis : Extract the mixture with ethyl acetate after 1 hour, evaporate under nitrogen, reconstitute in methanol, and analyze via LC-MS/MS to quantify the remaining parent compound and identify hydroxylated or demethylated metabolites[4].

Visualizations of Workflows and Mechanisms

G A Compound Selection B Acid-Catalyzed Solvolysis A->B C Oxidative Assay (CYP450) A->C D Thermal Analysis (TGA/DSC) A->D E HPLC/MS Quantification B->E C->E D->E F Stability Profile Generation E->F

Experimental workflow for multidimensional stability assessment of biphenyl methanols.

G A Methoxybiphenyl Methanol B Protonation of Benzylic -OH A->B H+ C Loss of H2O B->C D Benzylic Carbocation C->D Rate-limiting E Resonance Stabilization (+M effect from p-OMe) D->E 4-Methoxy Isomer F Degradation Products (Ethers/Polymers) D->F Nucleophilic Attack E->F

Mechanistic pathway of acid-catalyzed degradation and carbocation stabilization.

References

  • Kiku.dk - Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. Available at: [Link]

  • MDPI - Thermodynamics of Reversible Hydrogen Storage: Are Methoxy-Substituted Biphenyls Better through Oxygen Functionality? Available at:[Link]

  • UCD Research Repository - A Convenient Chemical-Microbial Method for Developing Fluorinated Pharmaceuticals. Available at: [Link]

  • Sciforum - Atom-Based Quadratic Indices to Predict Aquatic Toxicity of Benzene Derivatives. Available at: [Link]

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Safety Operating Guide

Proper Disposal Procedures for (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity: (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol CAS Number: 81948-57-4 Formula: C₁₄H₁₄O₂ Common Applications: Pharmaceutical intermediate, organic synthesis building block.

Executive Safety & Regulatory Summary

Core Directive: Treat this substance as a Hazardous Organic Chemical . While it shares the "biphenyl" nomenclature with Polychlorinated Biphenyls (PCBs), it is non-halogenated and does not fall under the Toxic Substances Control Act (TSCA) PCB regulations (40 CFR 761) unless mixed with chlorinated sources.

However, due to the biphenyl substructure, this compound poses significant risks to aquatic environments and must never be discharged into municipal wastewater systems.

Hazard Profile (GHS Classification)
Hazard TypeSignalH-CodeDescription
Health WarningH315, H319, H335Causes skin/eye irritation; May cause respiratory irritation.[1]
Environmental WarningH400/H410Very toxic to aquatic life with long-lasting effects (Classified by structure-activity relationship).
Physical WarningN/ACombustible solid/liquid.

Waste Characterization & Segregation

Effective disposal begins at the bench. You must segregate waste streams based on physical state and co-contaminants.

A. Solid Waste (Pure Substance)
  • Classification: Non-Halogenated Organic Solid.

  • Container: High-density polyethylene (HDPE) or glass wide-mouth jar.

  • Labeling: Must read "Hazardous Waste - Solid Organic." List full chemical name.

B. Liquid Waste (Mother Liquors/Solutions)
  • Scenario 1: Dissolved in Non-Halogenated Solvents (e.g., Methanol, DMSO, Acetone).

    • Stream: Non-Halogenated Organic Solvent Waste.

    • Disposal Method: Fuel Blending/Incineration.

  • Scenario 2: Dissolved in Halogenated Solvents (e.g., DCM, Chloroform).

    • Stream: Halogenated Organic Solvent Waste.

    • Disposal Method: High-Temperature Incineration (Specific scrubbers required for HCl generation).

C. Contaminated Debris (The "P-List" Protocol)

Even though this is not a P-listed acute toxin, adopting a "zero-contamination" approach for PPE is best practice in drug development.

  • Items: Gloves, weigh boats, pipette tips, paper towels.

  • Protocol: Double-bag in clear 4-mil polyethylene bags. Label as "Chemically Contaminated Debris."

Step-by-Step Disposal Workflow

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) guidelines for "Cradle-to-Grave" waste management.

Phase 1: Bench-Level Accumulation
  • Container Selection: Use a chemically compatible container (Amber glass recommended if light sensitivity is unknown, though HDPE is acceptable).

  • Headspace Rule: Leave at least 10% headspace in liquid containers to allow for thermal expansion.

  • Satellite Accumulation Area (SAA): Store the waste container at or near the point of generation. It must be in secondary containment (tray) capable of holding 110% of the volume.

Phase 2: Waste Tagging

Do not use abbreviations. The waste tag must include:

  • Full Chemical Name: (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol.[2][3][4]

  • Hazards: Check "Irritant" and "Toxic to Aquatic Life."

Phase 3: Transfer to Central Accumulation

Once the container is full (or within 3 days of being full):

  • Seal the cap tightly. Ensure the gasket is intact.

  • Wipe the exterior with a solvent-dampened rag (dispose of rag as solid waste).

  • Transport to your facility's Central Accumulation Area (CAA) using a safety bucket or cart.

Spill Management Protocol

Critical Warning: Do not use water. Biphenyl derivatives are generally hydrophobic; water will spread the contamination rather than clean it.

Immediate Response
  • Evacuate & Ventilate: If the spill is >100mL or generates dust, clear the area.

  • PPE: Nitrile gloves (double gloved), lab coat, and safety goggles. Use a N95 or P100 respirator if dust is present.

Cleanup Procedure
  • Containment: Ring the spill with absorbent socks or pillows to prevent spreading.

  • Absorption:

    • For Liquids: Cover with an organic absorbent (vermiculite, clay, or chemically treated pads).

    • For Solids: Do not sweep dry. Cover with wet paper towels (dampened with methanol or water) to prevent dust generation, then carefully scoop.

  • Decontamination: Scrub the surface with a soap/water solution or a mild solvent (ethanol) after the bulk material is removed.

  • Disposal: All cleanup materials (absorbents, gloves, scoops) go into the Solid Hazardous Waste stream.

Visual Decision Tree (Disposal Logic)

DisposalLogic Start Waste Generation: (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Debris Contaminated PPE/Debris StateCheck->Debris BinSolid Bin: Hazardous Solid Organic (HDPE/Glass) Solid->BinSolid Bulk chemical SolventCheck Solvent Type? Liquid->SolventCheck BinDebris Bin: Solid Debris (Double Bagged) Debris->BinDebris Gloves, Wipes NonHalo Non-Halogenated (Methanol, DMSO) SolventCheck->NonHalo Halo Halogenated (DCM, Chloroform) SolventCheck->Halo BinFuel Bin: Flammable Solvents (Fuel Blending) NonHalo->BinFuel BinIncinerate Bin: Halogenated Waste (High-Temp Incineration) Halo->BinIncinerate

Figure 1: Operational decision tree for segregating (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol waste streams.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol.

  • U.S. Environmental Protection Agency (EPA). (2024).[5] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Parts 239-282.

  • Occupational Safety and Health Administration (OSHA). (2024).[6][7] Hazard Communication Standard: 29 CFR 1910.1200.[6][7]

  • PubChem. (2024). Compound Summary: (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol (CAS 81948-57-4).[3][4]

Sources

Personal protective equipment for handling (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety & Operational Guide: (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol

CAS Number: 81948-57-4 Synonyms: (2-Methoxy-3-phenylphenyl)methanol; 2-Methoxy-3-phenylbenzyl alcohol Molecular Formula: C₁₄H₁₄O₂ Molecular Weight: 214.26 g/mol

Part 1: Executive Safety Directive

Status: WARNING – Irritant / Harmful if Swallowed Immediate Action Required: Handle only within a certified chemical fume hood. Avoid all skin contact.[1][2][3][4][5][6]

This compound is a functionalized biphenyl derivative featuring a primary benzylic alcohol and a methoxy ether. While often handled as a standard organic intermediate, its structural lipophilicity (biphenyl core) increases the potential for dermal absorption compared to simple benzyl alcohols.

Core Hazard Profile (GHS Classifications):

  • H302: Harmful if swallowed.[6][7][8][9]

  • H315: Causes skin irritation.[2][5][8][10]

  • H319: Causes serious eye irritation.[5][6][8][10][11][12]

Part 2: Personal Protective Equipment (PPE) Matrix

PPE CategoryStandard Protocol (Solid Handling)Enhanced Protocol (Solution Handling)Scientific Rationale
Hand Protection Nitrile Gloves (Min 0.11 mm thickness)Double Gloving (Nitrile over Nitrile) or Laminate (Silver Shield)The biphenyl core is lipophilic. If dissolved in DCM or THF, the solvent acts as a carrier, permeating standard nitrile in <5 mins. Double gloving provides a "doff-time" buffer.
Eye Protection Safety Glasses with side shieldsChemical Goggles Fine powders can bypass side shields. In solution, splash risk necessitates a full seal to prevent corneal injury from the irritant alcohol.
Respiratory Fume Hood (Face velocity: 0.5 m/s)Fume Hood + N95 (if outside hood)While not highly volatile, the solid dust is a respiratory irritant. Engineering controls (hood) are superior to respirators.
Body Defense Cotton Lab Coat (Buttoned)Tyvek® Sleeves or ApronCotton absorbs spills; Tyvek repels. Use Tyvek sleeves if working with large volumes (>5g) to prevent cuff contamination.

Part 3: Operational Handling Protocol

Storage & Stability
  • Environment: Store at Room Temperature (15–25°C) in a dry, well-ventilated area.

  • Container: Keep tightly sealed.[4][6][7][8][11][12] Benzylic alcohols are generally stable but can slowly oxidize to aldehydes (benzaldehydes) if exposed to atmospheric oxygen and light over prolonged periods.

  • Segregation: Store away from strong oxidizing agents (e.g., KMnO₄, CrO₃) to prevent uncontrolled oxidation reactions.

Weighing & Transfer (Critical Step)
  • Static Hazard: As a dry organic powder, this compound may accumulate static charge, causing it to "fly" or cling to spatulas.

  • Technique: Use an anti-static gun or ionizer if available. Weigh into a tared vial inside the fume hood if possible. If the balance is outside, use a secondary container (e.g., a closed jar) to transport the weighed material.

Reaction Setup
  • Solubility: Soluble in DMSO, Methanol, Dichloromethane (DCM), and Ethyl Acetate.

  • Reactivity Note: The primary alcohol at the 3-position is the reactive center. It is nucleophilic. When activating this alcohol (e.g., with Mesyl Chloride or Thionyl Chloride), evolved gases (HCl, SO₂) require active venting/scrubbing.

Decontamination & Disposal
  • Spills (Solid): Do not dry sweep. Dampen a paper towel with isopropyl alcohol to wipe up the powder, preventing dust generation.

  • Spills (Solution): Absorb with vermiculite or sand.

  • Waste Stream:

    • Solid/Sludge: Solid Hazardous Waste.

    • Rinsate: Organic Solvents (Non-Halogenated or Halogenated depending on solvent used).

    • Do NOT dispose of down the drain. The biphenyl moiety poses potential aquatic toxicity risks (common for polycyclic aromatics).

Part 4: Visualized Workflow (DOT Diagram)

The following diagram outlines the logical flow for safe handling, emphasizing the decision points for solvent selection and waste segregation.

G cluster_waste Waste Decision Matrix Storage Storage (Dry, RT, Dark) Weighing Weighing (Anti-static precautions) (Avoid dust generation) Storage->Weighing Retrieve container Solvent Solvent Selection (Check Glove Compatibility) Weighing->Solvent Transfer to flask Reaction Reaction Setup (In Fume Hood) Solvent->Reaction Dissolve (DCM/MeOH) Waste Disposal (Segregated Streams) Reaction->Waste Quenched reaction Halo Halogenated Waste (if DCM/CHCl3 used) Waste->Halo NonHalo Non-Halogenated Waste (if MeOH/EtOAc used) Waste->NonHalo

Caption: Operational workflow for (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol, highlighting critical decision points for solvent safety and waste segregation.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol (CAS 81948-57-4).[13]

  • PubChem. (n.d.). Compound Summary: Biphenylmethanol Derivatives. National Library of Medicine.

  • Thermo Fisher Scientific. (2025).[8] Safety Data Sheet: 2-Methoxybenzyl alcohol (Analogous Hazard Data).

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Biphenyl derivatives.

Sources

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